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  • Product: Methyl 4-acetylpiperazine-2-carboxylate
  • CAS: 1353945-27-3

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Utility of Methyl 4-Acetylpiperazine-2-Carboxylate in Drug Discovery

Executive Summary In the dynamic landscape of modern medicinal chemistry, the strategic utilization of specialized heterocyclic intermediates is fundamental to accelerated drug discovery. Methyl 4-acetylpiperazine-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the dynamic landscape of modern medicinal chemistry, the strategic utilization of specialized heterocyclic intermediates is fundamental to accelerated drug discovery. Methyl 4-acetylpiperazine-2-carboxylate (CAS: 1353945-27-3) represents a highly versatile, pre-functionalized building block. Featuring a conformationally flexible piperazine core, an N4-acetyl group for metabolic stability, and a C2-methyl ester for orthogonal derivatization, this compound is increasingly utilized in the synthesis of Multi-Target-Directed Ligands (MTDLs). This technical whitepaper provides an in-depth analysis of its chemical architecture, spectroscopic profiling, and validated experimental methodologies for its application in pharmaceutical development.

Chemical Architecture & Physicochemical Profiling

The piperazine heterocycle is widely regarded as a "privileged scaffold" due to its dual-nitrogen architecture, which allows the ring to adopt chair and boat conformations that optimally fit within enzyme active sites and receptor pockets .

In Methyl 4-acetylpiperazine-2-carboxylate, the structural logic is highly deliberate:

  • N1 Secondary Amine: Serves as the primary nucleophilic handle for targeted alkylation, benzylation, or cross-coupling reactions.

  • C2-Methyl Ester: Acts as a protected carboxylic acid. It prevents unwanted side reactions during N1-functionalization and can be subsequently hydrolyzed to form amide bonds with complex pharmacophores.

  • N4-Acetyl Group: Reduces the basicity of the N4 nitrogen, preventing bis-alkylation during synthetic workflows. In biological systems, this acetyl cap enhances lipophilicity and protects against rapid oxidative metabolism.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Pharmacological Significance
Chemical Formula C8H14N2O3Defines the exact molecular weight (186.21 g/mol ) for MS validation.
CAS Registry Number 1353945-27-3Unique identifier ensuring regulatory and sourcing compliance.
Hydrogen Bond Donors 1 (N1-H)Facilitates critical target binding (e.g., enzyme active sites).
Hydrogen Bond Acceptors 4 (O, N)Enhances aqueous solubility and modulates the ADME profile.
Topological Polar Surface Area 58.6 ŲOptimal for membrane permeability, including blood-brain barrier (BBB) crossing.

Spectroscopic Elucidation and Analytical Validation

Accurate structural characterization of piperazine derivatives requires overcoming specific spectroscopic challenges, primarily the restricted rotation induced by the N4-acetyl group.

Nuclear Magnetic Resonance (NMR) Causality

The N4-acetyl group induces restricted rotation around the C–N amide bond, resulting in two distinct rotameric populations. At room temperature in CDCl₃, this manifests as broadened or duplicated signals for the C3 and C5 methylene protons. To create a self-validating analytical system , the NMR experiment should be repeated at elevated temperatures (e.g., in DMSO- d6​ at 90°C). The thermal energy accelerates the exchange rate, coalescing the broadened signals into sharp multiplets, thereby proving the phenomenon is due to rotamers rather than chemical impurities.

Table 2: Expected ¹H NMR (400 MHz, CDCl₃) Peak Assignments

Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Rationale
3.75 Singlet (s)3H-OCH₃Methyl ester protons, highly deshielded by the adjacent carbonyl oxygen.
3.40 - 3.60 Multiplet (m)1HC2-HChiral center proton, split by adjacent C3 and N1 protons.
2.80 - 3.20 Multiplet (m)6HC3, C5, C6 -CH₂Ring methylene protons; complex due to conformation and N4-acetyl rotamers.
2.10 Singlet (s)3H-COCH₃Acetyl methyl protons; sharp singlet characteristic of N-acetylation.
1.80 Broad Singlet (br s)1HN1-HSecondary amine proton; broad due to chemical exchange (disappears upon D₂O shake).

Self-Validating Experimental Methodologies

Protocol 1: Regioselective Synthesis of Methyl 4-acetylpiperazine-2-carboxylate

Objective: To selectively acetylate the N4 position of methyl piperazine-2-carboxylate while preserving the N1 secondary amine. Causality: The N4 position is sterically less hindered than the N1 position, which is adjacent to the bulky C2-methyl ester. By strictly controlling the temperature and stoichiometry, kinetic regioselectivity is maximized.

  • Preparation: Dissolve Methyl piperazine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. (Causality: Anhydrous conditions prevent the competitive hydrolysis of the acetylating agent).

  • Base Addition: Add triethylamine (TEA, 1.2 eq) and cool the reaction mixture to 0°C using an ice bath. (Causality: TEA acts as an acid scavenger to neutralize the acetic acid byproduct, while the 0°C environment kinetically suppresses non-specific N1/N4 bis-acetylation).

  • Electrophile Introduction: Dropwise addition of acetic anhydride (1.05 eq) over 30 minutes. (Causality: Slow addition maintains a low localized concentration of the electrophile, heavily favoring the kinetically preferred N4 attack).

  • Isolation: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: LC-MS/MS Structural Characterization Workflow

Objective: Confirm molecular mass and validate structural connectivity via fragmentation.

  • Sample Preparation: Reconstitute the purified compound in LC-grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. (Causality: Formic acid acts as a proton source, facilitating the ionization of the basic N1 amine in Positive Electrospray Ionization (+ESI) mode).

  • Chromatography: Inject 2 µL into a C18 reversed-phase column (2.1 x 50 mm, 1.8 µm) using a gradient elution of 5% to 95% Acetonitrile over 5 minutes. (Causality: The C18 stationary phase effectively retains the polar yet organic scaffold, separating it from any unreacted precursors).

  • Mass Spectrometry (Self-Validation): Monitor the precursor ion [M+H]⁺ at m/z 187.1. Perform Collision-Induced Dissociation (CID) at 15-20 eV. (Causality: CID predictably cleaves the N-acetyl group (loss of 42 Da) and the methyl ester (loss of 59 Da). The presence of these specific diagnostic fragment ions self-validates the regiochemistry of the synthesized molecule).

Pharmacological Integration: MTDLs in Neurodegenerative Disease

Beyond its utility as a basic building block, the piperazine-2-carboxylate scaffold is actively utilized in the development of Multi-Target-Directed Ligands (MTDLs) for complex etiologies like Alzheimer's disease (AD). Recent studies demonstrate that functionalizing the N1 position and hydrolyzing the C2-ester yields potent, competitive inhibitors of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . The piperazine core provides the necessary spatial geometry to bridge the catalytic and peripheral anionic sites of these enzymes.

G A Methyl 4-acetylpiperazine-2-carboxylate (Core Scaffold) B N1-Functionalization (e.g., Benzylation) A->B Structural Tuning C C2-Ester Hydrolysis (Free Carboxylic Acid) B->C Deprotection D MTDLs for Alzheimer's (Lead Compounds) C->D Pharmacophore Assembly E AChE Inhibition (Target 1) D->E Competitive Inhibition F BChE Inhibition (Target 2) D->F Selective Binding

Workflow of piperazine-2-carboxylate derivatives in MTDL drug discovery for Alzheimer's disease.

References

  • Ten, A., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen, 2026. URL:[Link]

  • Soliman, A. M., et al. "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies." Bioorganic Chemistry, 2024. URL:[Link]

Exploratory

The Strategic Role of Methyl 4-Acetylpiperazine-2-Carboxylate in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the transition from a high-throughput screening hit to a viable lead compound relies heavily on the selection of privileged scaffolds. Methyl 4-acetylpiperazine-2-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from a high-throughput screening hit to a viable lead compound relies heavily on the selection of privileged scaffolds. Methyl 4-acetylpiperazine-2-carboxylate (CAS: 1353945-27-3) [1][2] has emerged as one such critical pharmaceutical intermediate. Characterized by its rigid saturated ring and orthogonally addressable functional groups, this molecule serves as a foundational building block for synthesizing complex therapeutics, ranging from antiviral agents to targeted oncology drugs[3][4].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical drug design and practical bench-level execution. This guide elucidates the mechanistic rationale behind the scaffold's utility, explores its specific applications in disease targeting, and provides self-validating experimental protocols for its functionalization.

Structural Causality and Orthogonal Reactivity

The piperazine ring is a ubiquitous pharmacophore prized for its ability to modulate a drug's basicity, aqueous solubility, and metabolic stability[3]. However, symmetrical unprotected piperazines often yield complex, difficult-to-separate mixtures during derivatization. Methyl 4-acetylpiperazine-2-carboxylate elegantly bypasses this bottleneck through a highly orchestrated arrangement of functional groups:

  • C2 Methyl Ester: The esterification at the C2 position serves a dual purpose. First, it protects the sensitive carboxylic acid during upstream synthetic steps. Second, it provides a highly specific handle for late-stage hydrolysis and amidation, allowing chemists to build extended peptidomimetic backbones[4].

  • N4 Acetyl Group: The acetyl group acts as an electron-withdrawing protecting moiety that deactivates the N4 position. This prevents unwanted polymerization or bis-alkylation during subsequent reactions[1]. In many final drug architectures, this acetyl group is retained as a stable, non-basic amide mimic that improves membrane permeability.

  • N1 Secondary Amine: The steric hindrance generated by the adjacent C2 methyl ester makes the N1 nitrogen inherently less nucleophilic than the N4 nitrogen in an unprotected state. However, with N4 selectively acetylated, N1 becomes the exclusive, predictable site for targeted electrophilic attack (e.g., alkylation, arylation, or sulfonylation).

Synthesis A Piperazine-2- carboxylic acid B Esterification (MeOH, SOCl2) A->B C Methyl piperazine- 2-carboxylate B->C D Regioselective N4-Acetylation (Ac2O, pH 4.5) C->D E Methyl 4-acetylpiperazine- 2-carboxylate D->E

Fig 1: Regioselective synthesis workflow of Methyl 4-acetylpiperazine-2-carboxylate.

Mechanistic Role in Drug Design

HIV Protease Inhibitors (Transition State Mimics)

Optically active piperazine-2-carboxylic acid derivatives are foundational structural units for HIV protease inhibitors[4][5]. The viral protease enzyme cleaves viral polyproteins by hydrolyzing specific peptide bonds. The rigid chair conformation of the piperazine ring acts as a non-cleavable transition-state mimic of this peptide bond. By hydrolyzing the C2 ester of our intermediate and coupling it with bulky, hydrophobic amines, developers can extend the molecule deep into the protease's S1' and S2' binding pockets, effectively locking the enzyme in an inactive state[4].

Anti-Tuberculosis Agents (CYP121A1 Inhibitors)

Mycobacterium tuberculosis (Mtb) relies on the cytochrome P450 enzyme CYP121A1 to catalyze the C-C crosslinking of dicyclotyrosine (cYY) into mycocyclosin, a secondary metabolite essential for bacterial survival[6]. Piperazine-2-carboxylate derivatives are currently deployed as synthetic cYY mimics. The spatial trajectory of the N1-alkylated groups, combined with the C2-carboxylate, allows these molecules to perfectly occupy the CYP121A1 active site, competitively inhibiting the enzyme and leading to Mtb toxicity[6].

Matrilysin (MMP-7) Inhibitors

Matrix metalloproteinases (MMPs), specifically MMP-7 (matrilysin), are heavily implicated in tumor metastasis and tissue fibrosis. Derivatives such as methyl 1-(4-methoxyphenyl)sulfonyl-4-acetylpiperazine-2-carboxylate act as potent, selective inhibitors. The N1-sulfonyl group directs the molecule into the hydrophobic S1' specificity pocket of the enzyme, while the C2-carboxylate can be modified to chelate the catalytic zinc ion (Zn2+) at the heart of the MMP-7 active site.

DrugDesign Intermediate Methyl 4-acetylpiperazine-2-carboxylate (Privileged Scaffold) Node1 N1-Electrophilic Attack (Alkylation / Sulfonylation) Intermediate->Node1 Node2 C2-Ester Modification (Hydrolysis / Amidation) Intermediate->Node2 Target1 HIV Protease Inhibitors (Transition State Mimics) Node1->Target1 Target2 MMP-7 Inhibitors (Zinc-Binding Scaffold) Node1->Target2 Target3 CYP121A1 Inhibitors (Anti-TB cYY Mimics) Node1->Target3 Node2->Target1 Node2->Target2

Fig 2: Orthogonal functionalization pathways for targeted drug development.

Quantitative Data: Physicochemical & Reaction Metrics

To ensure reproducibility across scale-up campaigns, the following baseline metrics should be used to benchmark intermediate quality and reaction efficiency.

ParameterValue / MetricAnalytical Validation Method
CAS Registry Number 1353945-27-3[1]N/A
Molecular Formula C8H14N2O3[2]High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 186.21 g/mol [7]Mass Spectrometry (ESI+)
N4-Acetylation Yield 85 - 92%HPLC (Area %, 210 nm)
N1-Sulfonylation Yield 78 - 85%HPLC (Area %, 254 nm)
C2-Amidation Yield 70 - 80%LC-MS (Target Mass Confirmation)

Experimental Protocols: Self-Validating Workflows

The following protocols are designed with built-in causality and self-validation steps to ensure high-fidelity synthesis.

Protocol 1: Regioselective Synthesis of Methyl 4-acetylpiperazine-2-carboxylate

Objective: Selectively acetylate the N4 position while leaving the sterically hindered N1 position free. Causality: The N4 secondary amine is significantly less sterically hindered than the N1 amine, which is adjacent to the bulky C2 methyl ester. By strictly controlling the stoichiometry of the acetylating agent and maintaining a mildly acidic pH, we kinetically favor N4 acylation.

  • Esterification: Suspend piperazine-2-carboxylic acid (1.0 eq) in anhydrous methanol. Cool to 0°C. Add thionyl chloride (SOCl2, 1.5 eq) dropwise.

    • Causality: SOCl2 reacts with methanol to generate HCl in situ, acting as an anhydrous acid catalyst for the Fischer esterification.

  • IPC (In-Process Control): Confirm completion via LC-MS (observe mass shift from 130 m/z to 144 m/z). Concentrate under vacuum to yield methyl piperazine-2-carboxylate dihydrochloride.

  • Regioselective Acetylation: Dissolve the intermediate in a biphasic mixture of dichloromethane (DCM) and saturated aqueous NaHCO3. Adjust pH to ~4.5.

  • Acylation: Slowly add acetic anhydride (Ac2O, 1.05 eq) at 0°C. Stir for 2 hours.

  • Validation: Extract the organic layer and analyze via 1H-NMR. The appearance of a sharp singlet at ~2.1 ppm confirms the acetyl methyl group. 2D COSY NMR must be used to verify that acylation occurred at the 4-position and not the 1-position.

Protocol 2: N1-Sulfonylation for MMP-7 Precursors

Objective: Functionalize the N1 position with an arylsulfonyl group to build the S1' pocket-binding moiety. Causality: Because N1 is sterically hindered, a highly reactive electrophile (arylsulfonyl chloride) is required. A non-nucleophilic base (DIPEA) is utilized to scavenge the HCl byproduct without competing for the electrophile.

  • Preparation: Dissolve Methyl 4-acetylpiperazine-2-carboxylate (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Sulfonylation: Add 4-methoxybenzenesulfonyl chloride (1.2 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation: Monitor the reaction via FT-IR. The disappearance of the secondary amine N-H stretch (~3300 cm⁻¹) and the appearance of strong sulfonyl S=O stretches (~1350 and 1150 cm⁻¹) validate the successful formation of the sulfonamide linkage.

References

  • Synthesis and biological evaluation of novel cYY analogues targeting Mycobacterium tuberculosis CYP121A1 Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives Source: Google Patents URL
  • Information on EC 3.4.24.23 - matrilysin Source: BRENDA Enzyme Database URL:[Link]

  • (R)-N-Boc-piperazine-2-carboxylic acid methyl ester Applications Source: LookChem URL:[Link]

Sources

Foundational

The Privileged Scaffold: A Technical Review of 4-Acetylpiperazine-2-Carboxylate Derivatives in Modern Drug Discovery

Executive Summary The piperazine ring is one of the most ubiquitous heterocycles in medicinal chemistry. However, the specific functionalization of this ring—namely, the 4-acetylpiperazine-2-carboxylate motif—has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is one of the most ubiquitous heterocycles in medicinal chemistry. However, the specific functionalization of this ring—namely, the 4-acetylpiperazine-2-carboxylate motif—has emerged as a highly privileged structural scaffold. By strategically masking the basicity of the piperazine ring and introducing a chiral vector, this derivative class has unlocked new therapeutic avenues ranging from neurodegenerative diseases to antimicrobial resistance. This whitepaper synthesizes the structural causality, validated synthetic protocols, and biological applications of 4-acetylpiperazine-2-carboxylate derivatives.

Structural Rationale & Pharmacophore Causality

To understand the utility of 4-acetylpiperazine-2-carboxylate derivatives, one must analyze the physicochemical causality behind their structural modifications[1].

The Basicity Problem and N4-Acetylation

Unsubstituted piperazine possesses two basic secondary amines (pKa ~9.8). At physiological pH (7.4), the ring is highly protonated. While this positive charge can improve aqueous solubility, it severely restricts passive membrane permeability, particularly across the Blood-Brain Barrier (BBB), and often leads to off-target hERG channel liabilities (cardiotoxicity).

The Causality of Acetylation: By acetylating the N4 position, the amine is converted into an amide. This transformation achieves three critical outcomes:

  • Neutralization: It eliminates the positive charge, drastically increasing the partition coefficient (logP) and enabling BBB penetration—essential for Central Nervous System (CNS) targets like Acetylcholinesterase (AChE)[2].

  • H-Bond Dynamics: The acetyl carbonyl oxygen introduces a potent, directional hydrogen-bond acceptor. This specific interaction is strictly required for binding in the active sites of enzymes like Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)[3].

  • Metabolic Stability: N-acetylation protects the ring from oxidative metabolism (e.g., by CYP450 enzymes), prolonging the molecule's half-life.

The C2-Carboxylate Vector

The C2 position of the piperazine ring introduces a stereocenter (typically S or R). The carboxylate group (or its ester/amide derivatives) acts as a highly tunable vector. It allows medicinal chemists to append bulky hydrophobic groups (like adamantane or benzyl rings) that project into specific 3D space, dictating target selectivity without disrupting the core piperazine conformation.

Pharmacophore Core 4-Acetylpiperazine-2-carboxylate Privileged Scaffold N4 N4-Acetyl Group (H-Bond Acceptor) Core->N4 C2 C2-Carboxylate (Stereocenter & Linker) Core->C2 N1 N1-Substituent (Hydrophobic Vector) Core->N1 Target1 ERAP1 Inhibition (Immune Modulation) N4->Target1 Critical Binding Target2 sEH Inhibition (Anti-inflammatory) N4->Target2 Enhances PK Target4 AChE/BChE Inhibition (Alzheimer's) C2->Target4 MTDL Vector Target3 LpxH Inhibition (Antibacterial) N1->Target3 Pathogen Specificity

Pharmacophore mapping of the scaffold across multiple biological targets.

Validated Synthetic Workflows

To ensure high scientific integrity, the synthesis of these derivatives must follow a self-validating protocol. The most efficient route begins with commercially available 1-Boc-piperazine-2-carboxylic acid [4], allowing for orthogonal protection/deprotection strategies.

Step-by-Step Protocol: Synthesis of a Prototypical Derivative

Objective: Synthesize an N1-functionalized 4-acetylpiperazine-2-carboxamide.

Step 1: N4-Acetylation (Capping the Secondary Amine)

  • Reaction: Dissolve 1-Boc-piperazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq) and cool to 0°C. Dropwise, add acetyl chloride (1.1 eq). Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). Stain with Ninhydrin. The disappearance of the purple Ninhydrin-active spot confirms the complete conversion of the secondary amine to the amide.

  • Workup: Wash the organic layer with 1M HCl, followed by brine. Dry over MgSO₄ and concentrate in vacuo.

Step 2: C2-Amidation (Vector Addition)

  • Reaction: Dissolve the intermediate from Step 1 in DMF. Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to activate the carboxylate. Add the desired primary amine (e.g., benzylamine, 1.2 eq) and stir overnight.

  • Self-Validation Checkpoint: Analyze via LC-MS. The presence of the [M+H]+ peak corresponding to the amide product validates successful coupling.

Step 3: N1-Boc Deprotection (Unmasking for Final Linking)

  • Reaction: Treat the purified amide with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 1 hour at room temperature.

  • Self-Validation Checkpoint: Perform 1 H-NMR spectroscopy. The complete disappearance of the sharp 9H singlet at ~1.4 ppm confirms the removal of the Boc protecting group.

Step 4: N1-Diversification

  • Reaction: The resulting free N1 amine can now be reacted with isocyanates (to form ureas, critical for sEH inhibitors)[5] or alkyl halides.

Workflow A 1-Boc-piperazine-2-carboxylic acid (Starting Material) B N4-Acetylation (Ac2O, TEA, DCM) A->B Step 1: N-Capping C C2-Functionalization (Esterification / Amidation) B->C Step 2: Vector Addition D N1-Boc Deprotection (TFA / DCM) C->D Step 3: Deprotection E N1-Diversification (Urea formation / Alkylation) D->E Step 4: Core Linking F 4-Acetylpiperazine-2-carboxylate Final Derivatives E->F Final Yield

Synthetic workflow for 4-acetylpiperazine-2-carboxylate derivatives.

Biological Applications & Target Landscape

The orthogonal tunability of the 4-acetylpiperazine-2-carboxylate scaffold has led to its deployment against a diverse array of biological targets.

A. Neurological Targets: Alzheimer's Disease (MTDLs)

Alzheimer's disease features complex etiologies, prompting the design of Multitarget-Directed Ligands (MTDLs). Piperazine-2-carboxylic acid derivatives have shown profound efficacy as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[2]. The C2-carboxylate vector allows for the attachment of bisbenzyl groups, which perfectly span the catalytic anionic site and the peripheral anionic site of cholinesterases. Furthermore, atractylenolide derivatives incorporating the 4-acetylpiperazine-1-carboxylate motif have been identified as novel Lysine-Specific Demethylase 1 (LSD1) inhibitors, offering epigenetic modulation for neurodegeneration[6].

B. Anti-Inflammatory & Metabolic Targets: sEH and ERAP1

Soluble Epoxide Hydrolase (sEH): sEH is a critical enzyme in the inflammatory cascade. Incorporating an N4-acetylpiperazine moiety into 1,3-disubstituted ureas increases sEH inhibitory potency by over 47-fold compared to unsubstituted analogs[5]. The acetyl group acts as a crucial hydrogen bond acceptor that stabilizes the inhibitor within the enzyme's catalytic tunnel, while simultaneously improving the drug's pharmacokinetic profile.

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1): ERAP1 trims peptides for presentation by MHC class I molecules, making it a prime target for autoimmune diseases. Research demonstrates that the N-acetyl group on the piperazine ring is strictly essential for competitive inhibition of ERAP1; replacing the N-acetylpiperazine with a morpholine or N-phenylpiperazine completely abolishes inhibitory activity[3].

C. Antimicrobial Targets: LpxH Inhibition

In the fight against Gram-negative pathogens like Klebsiella pneumoniae, the enzyme LpxH (essential for lipid A biosynthesis) has emerged as a novel target. Recent structure-based virtual screening identified acetylpiperazine-containing compounds as a highly potent new chemotype, overcoming the limitations of older sulfonylpiperazine inhibitors by perfectly fitting into the distinct L-shaped binding pocket of LpxH[7].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative impact of the 4-acetylpiperazine-2-carboxylate (and related acetylpiperazine) modifications across various therapeutic targets.

Biological TargetDisease IndicationKey Derivative ModificationActivity Metric ( IC50​ / Ki​ )Impact of Acetyl/Carboxylate Motif
BChE Alzheimer's Disease1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid Ki​ = 1.6 nMC2-hydroxamic acid drives extreme selectivity over AChE (SI > 21,000).
sEH InflammationN4-acetylpiperazine-containing urea IC50​ = 3.3 nMN4-acetylation increases potency 47.2-fold vs. unsubstituted analog.
ERAP1 Autoimmunity1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea IC50​ < 100 nMN4-acetyl is critical; removal abolishes all detectable activity.
LpxH K. pneumoniae InfectionAcetylpiperazine derivative (Compound 7) IC50​ = 0.17 µMAcetylpiperazine core fits the L-shaped pocket, yielding MIC of 5.3 µg/mL.
LSD1 Alzheimer's DiseaseAtractylenolide-4-acetylpiperazine-1-carboxylate IC50​ = 35.62 µMN-alkylation abolishes activity; N-acetylation restores moderate binding.

References

  • Abdel-Aziz, M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry. Available at:[Link]

  • Shen, H., et al. (2014). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. Journal of Medicinal Chemistry (PMC). Available at:[Link]

  • Maben, Z., et al. (2020). Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. Journal of Medicinal Chemistry (PMC). Available at:[Link]

  • Zhou, Y., et al. (2026). Structure-Based Discovery of a New LpxH-Targeted Chemotype with Activity against Klebsiella pneumoniae. Scholars@Duke / ACS Infectious Diseases. Available at:[Link]

  • Wang, Y., et al. (2025). Discovery of Atractylenolide Derivatives as Novel LSD1 Inhibitors for the Treatment of Alzheimer's Disease. Journal of Agricultural and Food Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Regioselective Functionalization of Methyl 4-acetylpiperazine-2-carboxylate

Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers Compound: Methyl 4-acetylpiperazine-2-carboxylate (CAS: 1353945-27-3) [1] Strategic Rationale & Mechanistic Causality Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers Compound: Methyl 4-acetylpiperazine-2-carboxylate (CAS: 1353945-27-3) [1]

Strategic Rationale & Mechanistic Causality

The piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties and target engagement in central nervous system (CNS) and oncology indications. The synthesis of Methyl 4-acetylpiperazine-2-carboxylate presents a classic regioselectivity challenge: differentiating the two secondary amines (N1 and N4) within the piperazine ring.

Direct acetylation of methyl piperazine-2-carboxylate often yields a complex mixture of N1-acetylated, N4-acetylated, and N1,N4-diacetylated products. While the N1 position is sterically hindered by the adjacent C2-methyl ester, relying solely on steric bias for regioselective functionalization is insufficient for high-throughput or scale-up drug development protocols.

To establish a self-validating, high-yield synthetic system, this protocol employs an orthogonal protection strategy [2]. By utilizing commercially available 1-Boc-piperazine-2-carboxylic acid methyl ester [3] as the starting material, the N1 position is transiently masked. This allows for unambiguous, quantitative acetylation at the N4 position, followed by anhydrous acidic deprotection to reveal the target compound without the need for laborious reverse-phase chromatography.

Synthetic Workflow Architecture

The following workflow illustrates the two-phase synthesis utilizing orthogonal protecting groups to guarantee absolute regioselectivity.

G SM 1-Boc-piperazine- 2-carboxylic acid methyl ester Ac N4-Acetylation (Ac2O, TEA, DCM) SM->Ac Phase 1 Int 1-Boc-4-acetylpiperazine- 2-carboxylic acid methyl ester Ac->Int Deprot Boc Deprotection (4M HCl/Dioxane) Int->Deprot Phase 2 Prod Methyl 4-acetylpiperazine- 2-carboxylate HCl Deprot->Prod

Workflow: Orthogonally protected synthesis of Methyl 4-acetylpiperazine-2-carboxylate.

Step-by-Step Experimental Protocols

Phase 1: Regioselective N4-Acetylation

Objective: Unambiguous acetylation of the N4 amine while preserving the N1-Boc group and C2-methyl ester.

Causality & Design Choices: Acetic anhydride ( Ac2​O ) is selected over acetyl chloride to prevent the generation of HCl gas, which could prematurely cleave the acid-sensitive N1-Boc protecting group. Triethylamine (TEA) acts as both an acid scavenger and a nucleophilic catalyst. Dichloromethane (DCM) is used as an aprotic solvent to ensure reagent stability.

Procedure:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperazine-2-carboxylic acid methyl ester (10.0 g, 40.9 mmol, 1.0 eq) in anhydrous DCM (100 mL, 0.4 M).

  • Cooling & Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add Triethylamine (8.55 mL, 61.4 mmol, 1.5 eq) in a single portion.

  • Acetylation: Add Acetic anhydride (4.25 mL, 45.0 mmol, 1.1 eq) dropwise over 15 minutes via a syringe pump. Self-Validation: The reaction will remain clear, but a slight exotherm may be observed if addition is too rapid.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature ( 20−25 °C) for 2 hours. Monitor via TLC (EtOAc:Hexane 1:1, Ninhydrin stain). The starting material ( Rf​≈0.2 ) should completely convert to a higher-running spot ( Rf​≈0.5 ).

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO3​ to hydrolyze excess Ac2​O . Transfer to a separatory funnel, extract the aqueous layer with DCM ( 2×50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate 1-Boc-4-acetylpiperazine-2-carboxylic acid methyl ester as a viscous pale-yellow oil.

Phase 2: Anhydrous N1-Boc Deprotection

Objective: Removal of the N1-Boc group to yield the final target without hydrolyzing the C2-methyl ester.

Causality & Design Choices: 4M HCl in 1,4-dioxane is utilized instead of aqueous HCl or Trifluoroacetic acid (TFA). Aqueous acids risk hydrolyzing the methyl ester into a carboxylic acid. TFA leaves a hygroscopic TFA-salt that complicates downstream mass measurement and coupling reactions. HCl in dioxane provides anhydrous acidic conditions, yielding a highly stable, crystalline hydrochloride salt.

Procedure:

  • Dissolution: Dissolve the crude intermediate from Phase 1 (approx. 11.5 g) in minimal anhydrous DCM (20 mL).

  • Deprotection: Cool the flask to 0 °C. Slowly add 4M HCl in 1,4-dioxane (50 mL, 200 mmol, ≈5.0 eq).

  • Propagation: Stir the mixture at room temperature for 3 hours. Self-Validation: As the Boc group is cleaved, isobutylene gas and CO2​ will evolve (bubbling). Concurrently, the product will begin to precipitate out of the solution as a white solid due to the insolubility of the HCl salt in DCM/dioxane.

  • Isolation: Concentrate the suspension under reduced pressure to approximately one-third of its volume. Add cold diethyl ether (100 mL) to force complete precipitation.

  • Filtration: Filter the resulting white precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with additional cold diethyl ether ( 2×30 mL).

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to afford Methyl 4-acetylpiperazine-2-carboxylate hydrochloride as a highly pure white crystalline powder.

Quantitative Data & Analytical Profiling

To ensure batch-to-batch reproducibility, the following tables summarize the expected reaction metrics and the analytical profile of the synthesized compound.

Table 1: Reaction Optimization & Yield Metrics
Reaction PhaseReagent EquivalentsTemp / TimeExpected YieldVisual Validation
Phase 1: Acetylation Ac2​O (1.1 eq), TEA (1.5 eq)0 °C RT / 2h92 - 96% (Crude)Clear solution Viscous oil
Phase 2: Deprotection 4M HCl/Dioxane (5.0 eq)0 °C RT / 3h88 - 94% (Isolated)Gas evolution White precipitate
Overall Process --81 - 90% -
Table 2: Analytical Characterization Profile
Analytical MethodExpected Specification / Result
Appearance White to off-white crystalline powder
LC-MS (ESI+) [M+H]+ calculated for C8​H1​5N2​O3​ : 187.11; Found: 187.1
1 H NMR (400 MHz, D2​O ) δ 4.55 (dd, 1H, C2-H), 3.90-3.65 (m, 4H), 3.82 (s, 3H, −OCH3​ ), 3.45-3.20 (m, 2H), 2.15 (s, 3H, −COCH3​ ). (Note: Rotamers may be visible due to the acetyl group).
HPLC Purity ≥98.0% (UV at 210 nm)

References

  • Warshawsky, A. M., et al. "An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines." ResearchGate (Sep 1997). Available at:[Link]

Application

Application Note: Strategic Incorporation of Methyl 4-acetylpiperazine-2-carboxylate into Peptidomimetic Drug Libraries

Introduction & Mechanistic Rationale Piperazine-2-carboxylic acid derivatives are highly privileged scaffolds in modern medicinal chemistry, functioning as conformationally constrained amino acid analogues[1]. By mimicki...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Piperazine-2-carboxylic acid derivatives are highly privileged scaffolds in modern medicinal chemistry, functioning as conformationally constrained amino acid analogues[1]. By mimicking peptide β-turns, these heterocycles enhance target binding affinity while resisting the rapid enzymatic degradation that typically plagues linear peptide drugs[2].

Methyl 4-acetylpiperazine-2-carboxylate (CAS: 1353945-27-3) is a uniquely versatile building block for combinatorial library synthesis[3]. It features an acetylated N4 position, a free N1 secondary amine, and a methyl ester-protected C2 carboxylic acid. This orthogonal functionalization allows for selective, sequential derivatization without the need for complex, yield-reducing protection and deprotection steps[1]. Libraries built around this core have successfully yielded potent non-covalent inhibitors for the SARS-CoV-2 main protease (Mpro)[4] and novel dicyclotyrosine (cYY) mimics targeting Mycobacterium tuberculosis CYP121A1[5].

Physicochemical & Structural Properties

To successfully incorporate this building block into a high-throughput screening (HTS) library, its baseline properties must be understood to predict reactivity and pharmacokinetic outcomes.

PropertyValueRationale for Library Design
Chemical Name Methyl 4-acetylpiperazine-2-carboxylateCore scaffold for parallel synthesis.
CAS Number 1353945-27-3Commercial identifier for sourcing[3].
Molecular Formula C8H14N2O3Low initial mass allows for the addition of diverse R-groups while maintaining Lipinski's Rule of 5 compliance.
Molecular Weight 186.21 g/mol Ideal fragment size for lead-oriented synthesis, ensuring final library compounds remain <500 Da[6].
pKa (Predicted) ~6.50The N1 amine remains sufficiently nucleophilic for alkylation/arylation at physiological or mildly basic pH[7].
Scaffold Type Conformationally constrained diamineMimics peptide secondary structures (e.g., β-turns), enhancing target specificity and oral bioavailability[8].

Library Synthesis Workflow

The following diagram illustrates the logical progression of incorporating Methyl 4-acetylpiperazine-2-carboxylate into a split-pool or parallel synthesis workflow.

PiperazineLibraryWorkflow Start Methyl 4-acetylpiperazine-2-carboxylate (Core Scaffold) Step1 N1-Functionalization (Reductive Amination / SNAr) Start->Step1 Introduce R1 Diversity Step2 C2-Ester Saponification (LiOH, THF/H2O) Step1->Step2 Deprotect C-terminus Step3 C2-Amide Coupling (HBTU, DIPEA, Diverse Amines) Step2->Step3 Introduce R2 Diversity Library Peptidomimetic Library (Targeting Mpro, CYP121A1) Step3->Library Final Assembly QC High-Throughput LC-MS QC Library->QC Validation

Workflow for parallel synthesis of piperazine-2-carboxamide libraries via orthogonal deprotection.

Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as the mechanistic logic underpinning it. The following procedures are designed as a self-validating system, ensuring high fidelity across parallel reaction vessels.

Protocol A: N1-Diversification via Reductive Amination

Causality & Logic: The N1 position is the sole free nucleophile on the starting scaffold. Reductive amination with diverse aldehydes is preferred over direct alkylation. Direct alkylation often leads to over-alkylation (quaternary ammonium salt formation) and poor yields. Reductive amination allows for the controlled introduction of bulky, sp³-rich aliphatic or aromatic substituents, which are critical for exploring hydrophobic binding pockets.

  • Preparation : In a 96-well deep-well plate or parallel synthesizer, dissolve Methyl 4-acetylpiperazine-2-carboxylate (1.0 equiv, 0.5 M) in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation : Add the selected diverse aldehyde (1.2 equiv) and glacial acetic acid (1.0 equiv) to each well. Stir at room temperature for 2 hours.

    • Expert Insight: Acetic acid acts as a mild Brønsted acid catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating imine formation without degrading the C2 methyl ester[1].

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. Stir for 12 hours at room temperature.

    • Expert Insight: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. It reduces the imine intermediate exclusively, leaving the C2 methyl ester and the N4 acetyl group completely intact.

  • Workup & Validation : Quench the reactions with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate. Validate intermediate mass via LC-MS before proceeding.

Protocol B: C2-Saponification and Amide Coupling

Causality & Logic: To introduce the second point of diversity, the C2 methyl ester must be hydrolyzed to the free carboxylic acid. This acid is then coupled with diverse primary or secondary amines to form stable piperazine-2-carboxamides[1].

  • Saponification : Dissolve the N1-functionalized intermediate in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 equiv). Stir at room temperature for 4 hours.

    • Expert Insight: LiOH provides mild hydrolysis conditions. Harsher bases (like NaOH at elevated temperatures) risk epimerization at the C2 chiral center, which would compromise the stereochemical integrity of the resulting peptidomimetic library.

  • Acidification : Carefully acidify the mixture to pH 4 using 1M HCl. Extract the free carboxylic acid with ethyl acetate. Dry and concentrate under reduced pressure.

  • Activation : Dissolve the resulting acid (1.0 equiv) in anhydrous DMF. Add HBTU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes.

    • Expert Insight: HBTU rapidly converts the carboxylic acid into an active ester. DIPEA is a non-nucleophilic base that neutralizes the system without competing with the incoming amine[1].

  • Diversification : Add the selected diverse amine (1.2 equiv) to the reaction mixture and stir for 8 hours at room temperature.

  • Purification : Purify the final piperazine-2-carboxamide derivatives via preparative HPLC.

Application Case Studies in Drug Discovery

The incorporation of functionalized piperazine-2-carboxylates has driven several recent breakthroughs:

  • Antiviral Development (SARS-CoV-2): Trisubstituted piperazine derivatives have been optimized into potent non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro). By systematically modifying the piperazine scaffold, researchers achieved high potency (IC₅₀ = 0.40 μM) and excellent antiviral activity[4].

  • Anti-Mycobacterial Agents: Piperazine-2-carboxamides have been utilized to synthesize dicyclotyrosine (cYY) mimics. These compounds target the essential Mycobacterium tuberculosis cytochrome P450 CYP121A1, displaying promising inhibitory activity against multi-drug resistant strains[5].

References

  • [3] BLD Pharmatech. "Methyl 4-isobutyrylpiperazine-2-carboxylate". bldpharm.com. 3

  • [7] ChemicalBook. "Methyl 4-acetylpiperazine-2-carboxylate". chemicalbook.com. 7

  • [4] SciSpace. "Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors". scispace.com. 4

  • [1] 5z.com. "Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries". 5z.com. 1

  • [2] PMC. "Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides". nih.gov. 2

  • [8] PMC. "Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles". nih.gov. 8

  • [5] ResearchGate. "Design, synthesis and evaluation against Mycobacterium tuberculosis of azole piperazine derivatives as dicyclotyrosine (cYY) mimics". researchgate.net. 5

  • [6] RSC. "A Unified Lead-Oriented Synthesis of Over Fifty Molecular Scaffolds". rsc.org. 6

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 4-acetylpiperazine-2-carboxylate

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Strategic Rationale & Mechanistic Causality The piperazine scaffold is a "privileged structure" in modern pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Strategic Rationale & Mechanistic Causality

The piperazine scaffold is a "privileged structure" in modern pharmacophore design, frequently utilized to modulate pharmacokinetic properties and enhance target binding. The synthesis of Methyl 4-acetylpiperazine-2-carboxylate (CAS: 1353945-27-3) presents a classic regioselectivity challenge: differentiating two secondary amines within the same heterocycle.

Rather than employing costly and atom-inefficient orthogonal protection-deprotection strategies, this protocol exploits the inherent steric and electronic disparities of the piperazine ring. The methoxycarbonyl group at the C2 position provides significant steric shielding to the adjacent N1 amine. Consequently, the N4 position is significantly more nucleophilic and kinetically accessible [2, 4]. By strictly controlling the temperature and selecting a mild acylating agent, we can achieve >94% regioselectivity for the N4 position [3].

Process Chemistry Workflow

SynthesisWorkflow SM Piperazine-2-carboxylic acid (Starting Material) Step1 Phase 1: Fischer Esterification (MeOH, SOCl2, 65°C) SM->Step1 Int Methyl piperazine-2-carboxylate (Intermediate) Step1->Int >95% Yield Step2 Phase 2: Regioselective Acetylation (Ac2O, DIPEA, -10°C) Int->Step2 Prod Methyl 4-acetylpiperazine-2-carboxylate (Target Product) Step2->Prod >94% Regioselectivity

Fig 1: Regioselective scale-up workflow for Methyl 4-acetylpiperazine-2-carboxylate.

Process Optimization & Quantitative Data

To establish a robust scale-up protocol, the N4-acetylation step was systematically optimized. Acetyl chloride (AcCl) proved too reactive, overcoming the steric barrier at N1 and yielding unacceptable levels of the N1,N4-diacetyl byproduct. Switching to Acetic Anhydride (Ac₂O) and lowering the temperature to -10 °C established the optimal kinetic window. Furthermore, utilizing the sterically bulky base N,N-Diisopropylethylamine (DIPEA) instead of Triethylamine (Et₃N) suppressed base-catalyzed N1-acylation.

Table 1: Optimization of Regioselective N4-Acetylation Parameters
Acylating AgentEquivalentsBase (3.0 eq)Temperature (°C)N4-Acetyl Yield (%)N1,N4-Diacetyl (%)
Acetyl Chloride1.10Et₃N2565.221.5
Acetic Anhydride1.10Et₃N2578.412.1
Acetic Anhydride1.05Et₃N089.73.5
Acetic Anhydride 1.00 DIPEA -10 94.2 < 1.0

Data Note: Yields determined by HPLC integration at 210 nm. The optimized conditions (Row 4) are utilized in the scale-up protocol below.

Detailed Scale-Up Protocols

Phase 1: Synthesis of Methyl piperazine-2-carboxylate dihydrochloride

Objective: Convert the zwitterionic amino acid into a highly soluble methyl ester dihydrochloride salt [1]. Scale: 1.0 kg Starting Material.

  • Reactor Preparation: Equip a 50 L glass-lined reactor with a mechanical stirrer, reflux condenser, and an internal temperature probe. Purge with N₂.

  • Solvent Loading: Charge the reactor with anhydrous Methanol (10.0 L). Cool the jacket to 0 °C.

  • In-Situ HCl Generation: Dropwise add Thionyl Chloride (SOCl₂, 1.5 L, ~2.0 eq) over 90 minutes. Maintain internal temperature below 10 °C. Causality: SOCl₂ reacts with MeOH to generate anhydrous HCl and methyl sulfite, driving the Fischer esterification while keeping the amines protonated to prevent polymerization.

  • Substrate Addition: Add Piperazine-2-carboxylic acid dihydrochloride (1.0 kg) in portions. The mixture will initially be a heavy suspension.

  • Reflux: Heat the reactor to 65 °C (reflux) and stir for 12 hours.

  • Self-Validating Checkpoint: Observe the reactor. The complete dissolution of the initial suspension into a clear, pale-yellow solution physically validates that the highly soluble dihydrochloride ester has been successfully formed.

  • Isolation: Concentrate the mixture under reduced pressure to yield a white solid. Triturate with MTBE (5.0 L), filter, and dry under vacuum to afford the intermediate (>95% yield).

Phase 2: Regioselective N4-Acetylation & Acid-Base Purification

Objective: Selectively acetylate the N4 position utilizing kinetic control, followed by a self-validating purification exploiting the product's basicity [3].

  • Free-Basing: Suspend Methyl piperazine-2-carboxylate dihydrochloride (1.0 kg) in anhydrous Dichloromethane (DCM, 15.0 L). Add DIPEA (2.4 L, ~3.0 eq) and stir until a clear solution is obtained.

  • Cryogenic Cooling: Cool the reactor jacket to -10 °C. Ensure the internal temperature stabilizes before proceeding.

  • Regioselective Acylation: Prepare a solution of Acetic Anhydride (Ac₂O, 435 mL, 1.0 eq) in DCM (2.0 L). Add this solution via a dropping funnel over 3 hours. Causality: The slow addition at -10 °C ensures that the local concentration of Ac₂O remains low, strictly enforcing the kinetic preference for the unhindered N4 amine.

  • Quench: After 1 hour of post-addition stirring, quench the reaction with saturated aqueous NaHCO₃ (5.0 L).

  • Self-Validating Purification (Acid-Base Extraction):

    • Separate the organic DCM layer and extract it with 1M HCl (10.0 L).

    • Validation Logic: The desired N4-acetyl product retains a free, basic N1 amine and will partition into the aqueous acidic layer. The unwanted N1,N4-diacetyl byproduct is neutral and remains trapped in the discarded DCM layer.

    • Wash the aqueous layer once with fresh DCM (3.0 L) to remove trace impurities.

    • Cool the aqueous layer to 0 °C and carefully adjust the pH to 9.5 using solid Na₂CO₃.

    • Extract the basified aqueous layer with fresh DCM (3 x 5.0 L).

  • Final Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product, Methyl 4-acetylpiperazine-2-carboxylate, is obtained as a high-purity viscous oil that may crystallize upon standing (>90% isolated yield, >98% HPLC purity).

References

  • Title: CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives Source: Google Patents URL
  • Title: 4-Methylpiperazine-2-carboxylic acid | 721876-16-0 Source: Benchchem URL
  • Title: WO2020146613A1 - Kras g12c inhibitors Source: Google Patents URL
  • Title: 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 Source: Benchchem URL
Application

Application Notes and Protocols for N-Alkylation of Methyl 4-acetylpiperazine-2-carboxylate

Introduction: The Significance of N-Alkylated Piperazines in Modern Drug Discovery The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitud...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated Piperazines in Modern Drug Discovery

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of clinically successful drugs. Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its typical water solubility, make it a desirable moiety for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The N-alkylation of piperazine derivatives, such as Methyl 4-acetylpiperazine-2-carboxylate, is a critical synthetic transformation that allows for the introduction of diverse substituents at the N-4 position. This chemical modification is a powerful tool for researchers to fine-tune the biological activity, selectivity, and metabolic stability of novel therapeutic agents. This guide provides detailed, field-proven protocols for the N-alkylation of Methyl 4-acetylpiperazine-2-carboxylate, offering insights into the causality behind experimental choices to empower researchers in their drug development endeavors.

Strategic Considerations for N-Alkylation of Methyl 4-acetylpiperazine-2-carboxylate

The structure of Methyl 4-acetylpiperazine-2-carboxylate presents specific considerations for N-alkylation. The molecule possesses two nitrogen atoms within the piperazine ring. The N-1 position is acylated with an acetyl group, rendering it significantly less nucleophilic. Consequently, alkylation is directed towards the more basic and sterically accessible secondary amine at the N-4 position. The presence of a methyl ester at the C-2 position introduces the potential for steric hindrance and susceptibility to hydrolysis under certain conditions. Therefore, the choice of alkylation protocol must be made judiciously to ensure high regioselectivity and preservation of the ester functionality.

Two primary and highly effective methods for the N-alkylation of this substrate are Direct N-Alkylation with Alkyl Halides and Reductive Amination .

Protocol 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation via an SN2 reaction is a robust and straightforward method for introducing a variety of alkyl groups onto the piperazine nitrogen. This approach involves the reaction of the secondary amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.

Causality Behind Experimental Choices:
  • Alkylating Agent: Primary and secondary alkyl halides (iodides, bromides, or chlorides) are suitable electrophiles. Alkyl iodides are generally the most reactive, followed by bromides and then chlorides.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a commonly used mild inorganic base that is effective in scavenging the acid byproduct without promoting significant hydrolysis of the methyl ester. Stronger bases like sodium hydride or alkali metal hydroxides should be avoided to prevent ester saponification.

  • Solvent: Aprotic polar solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal as they can dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: The reaction is typically performed at elevated temperatures (50-80 °C) to ensure a reasonable reaction rate.

Experimental Workflow: Direct N-Alkylation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Methyl 4-acetylpiperazine-2-carboxylate and K₂CO₃ in anhydrous ACN B Add alkyl halide dropwise at room temperature A->B C Heat reaction mixture (50-80 °C) B->C D Monitor progress by TLC or LC-MS C->D E Cool to RT and filter off inorganic salts D->E Upon completion F Concentrate filtrate under reduced pressure E->F G Purify by column chromatography F->G H N-alkylated product G->H Yields

Caption: Workflow for Direct N-Alkylation.

Detailed Step-by-Step Protocol:
  • To a stirred solution of Methyl 4-acetylpiperazine-2-carboxylate (1.0 eq.) in anhydrous acetonitrile (10 mL per mmol of substrate), add anhydrous potassium carbonate (2.0-3.0 eq.).

  • Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: Reductive Amination

Reductive amination is a versatile and highly efficient method for N-alkylation, particularly when dealing with aldehydes and ketones. This one-pot reaction involves the formation of an intermediate iminium ion, which is subsequently reduced by a mild reducing agent.

Causality Behind Experimental Choices:
  • Carbonyl Compound: A wide range of aldehydes and ketones can be used to introduce diverse alkyl substituents.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It is mild enough not to reduce the carbonyl starting material and is selective for the iminium ion. Its use avoids the formation of alcohol byproducts. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.[1][2]

  • Solvent: Anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.

  • Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, although it is not always necessary.

Experimental Workflow: Reductive Amination

cluster_0 Iminium Ion Formation cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve Methyl 4-acetylpiperazine-2-carboxylate and carbonyl compound in anhydrous DCM B Stir at room temperature (30-60 min) A->B C Add NaBH(OAc)₃ portion-wise B->C D Monitor progress by TLC or LC-MS C->D E Quench with saturated aqueous NaHCO₃ D->E Upon completion F Extract with DCM, wash, and dry E->F G Purify by column chromatography F->G H N-alkylated product G->H Yields

Caption: Workflow for Reductive Amination.

Detailed Step-by-Step Protocol:
  • Dissolve Methyl 4-acetylpiperazine-2-carboxylate (1.0 eq.) and the aldehyde or ketone (1.1-1.5 eq.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (15 mL per mmol of substrate).

  • If required, add a catalytic amount of acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the final N-alkylated product.

Data Presentation: Representative N-Alkylation Reactions

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of piperazine derivatives, providing a guide for adapting these protocols to Methyl 4-acetylpiperazine-2-carboxylate.

Starting MaterialAlkylating Agent/CarbonylMethodBase/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)
N-Acetylpiperazinen-Butyl bromideDirect AlkylationK₂CO₃DMFRefluxOvernight88
N-Acetylpiperazinen-Hexyl bromideDirect AlkylationK₂CO₃DMFRefluxOvernight69
N-Acetylpiperazinen-Octyl bromideDirect AlkylationK₂CO₃DMFRefluxOvernight90
Benzyl piperazine-1-carboxylateBenzyl bromideDirect AlkylationK₂CO₃ACN801285-95
Benzyl piperazine-1-carboxylateFormaldehydeReductive AminationNaBH(OAc)₃DCERT480-90
Benzyl piperazine-1-carboxylateAcetoneReductive AminationNaBH(OAc)₃DCERT675-85

Data adapted from analogous reactions in the literature.[3][4]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure reagents are anhydrous.
Side reactions (e.g., ester hydrolysis).Use a milder base (e.g., NaHCO₃) for direct alkylation. Ensure workup is not overly acidic or basic.
Formation of Di-alkylated Product (Less likely for this substrate) Excess alkylating agent.Use a 1:1 stoichiometry of reactants.[5]
No Reaction Deactivated substrate or unreactive alkylating agent.For direct alkylation, switch to a more reactive alkyl halide (e.g., iodide). For reductive amination, ensure the carbonyl compound is not sterically hindered.
Difficult Purification Co-elution of product and starting material.Optimize the solvent system for column chromatography. Consider derivatization to aid separation.

Characterization of N-Alkylated Products

The successful synthesis of the N-alkylated Methyl 4-acetylpiperazine-2-carboxylate can be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: Will show the appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the piperazine ring protons and carbons adjacent to the newly substituted nitrogen.

  • LC-MS: Will confirm the molecular weight of the desired product and can be used to assess its purity.

  • FT-IR Spectroscopy: May show changes in the C-N stretching vibrations.

Conclusion

The N-alkylation of Methyl 4-acetylpiperazine-2-carboxylate is a fundamental transformation in the synthesis of novel compounds for drug discovery. Both direct alkylation with alkyl halides and reductive amination offer reliable and versatile methods to achieve this. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can efficiently generate libraries of N-substituted piperazine derivatives for biological evaluation. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful synthesis and characterization of these valuable molecules.

References

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(23), 5732. [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. [Link]

  • Ismail, M. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106880. [Link]

  • Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Wilson, J. R. H., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(4), 323–328. [Link]

  • ResearchGate. (n.d.). Direct electrophilic N-alkylation of piperazine under controlled...[Link]

  • Al-Awadi, N. A., et al. (2010). Structural Effect on the Base-Catalyzed Hydrolysis of (E) Methyl 3-Carboxy-4-Aryl-3-Butenoate Hemiesters, and the Isomeric (E) 3. Journal of American Science, 6(9). [Link]

  • Wang, L., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • Toone, E. J., & Jones, J. B. (1987). Enzymes in organic synthesis. 40. Evaluation of the enantioselectivity of the pig liver esterase catalyzed hydrolyses of racemic piperidine carboxylic acid esters. Canadian Journal of Chemistry, 65(11), 2722–2726. [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494. [Link]

  • Stenutz. (n.d.). ethyl piperidine-2-carboxylate. [Link]

  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]

  • Web IITD Sites. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-acetylpiperazine-2-carboxylate

Welcome to the technical support guide for the synthesis of Methyl 4-acetylpiperazine-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 4-acetylpiperazine-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with piperazine scaffolds. Here, we address common challenges and provide in-depth, field-tested solutions to help you optimize your reaction yield and purity. Our approach is grounded in mechanistic principles to empower you to troubleshoot effectively.

Frequently Asked Questions & Troubleshooting Guide

This section directly addresses the most common issues encountered during the N-acetylation of Methyl piperazine-2-carboxylate.

Q1: I am observing significant formation of a di-acetylated byproduct. How can I improve selectivity for the desired N4-acetylated product?

A1: This is the most prevalent challenge in the synthesis of unsymmetrically substituted piperazines. The formation of the 1,4-di-acetylated byproduct occurs because both nitrogen atoms in the starting material, Methyl piperazine-2-carboxylate, are nucleophilic and can react with the acetylating agent.[1][2] While the N1 nitrogen is sterically and electronically hindered by the adjacent ester group, it can still react, especially under forcing conditions.

Root Causes & Solutions:

  • Stoichiometry and Reagent Concentration: Rapid addition of the acetylating agent creates a high local concentration, increasing the probability of a second acetylation event on the already mono-substituted product.

    • Solution: Add the acetylating agent (e.g., acetyl chloride or acetic anhydride) dropwise and slowly to the reaction mixture, ideally using a syringe pump.[3] This maintains a low concentration of the electrophile, favoring its reaction with the more abundant starting material over the mono-acetylated intermediate.

  • Reaction Temperature: Higher temperatures increase reaction rates indiscriminately, often leading to over-reaction and the formation of the di-substituted byproduct.

    • Solution: Perform the reaction at a reduced temperature. Start the addition of the acetylating agent at 0 °C and allow the reaction to slowly warm to room temperature.[3] This provides better kinetic control.

  • Excess of Starting Material: Using a large excess of the piperazine starting material statistically favors mono-substitution.[2][3]

    • Solution: While effective, this is often not economically viable, especially with expensive starting materials. It is generally reserved for cases where other methods fail to provide the desired selectivity.

Q2: My reaction is very slow or does not go to completion, resulting in a low yield. What parameters can I adjust?

A2: A sluggish reaction points to issues with activation, nucleophilicity of the starting material, or suboptimal reaction conditions.

Root Causes & Solutions:

  • Insufficiently Activated Acetylating Agent: Acetic acid is a poor acetylating agent on its own. More reactive derivatives are necessary.

    • Solution: Use a highly reactive acetylating agent like acetyl chloride or acetic anhydride. Acetyl chloride is generally more reactive than acetic anhydride.

  • Base Selection: An appropriate base is crucial to neutralize the acid byproduct (e.g., HCl from acetyl chloride), which would otherwise protonate the piperazine nitrogen, rendering it non-nucleophilic.

    • Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.2 equivalents). For reactions with acetic anhydride, a catalytic amount of a super-nucleophile like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Solvent Choice: The solvent must be able to dissolve the reactants and be inert to the reaction conditions.

    • Solution: Anhydrous polar aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are excellent choices.[1] Ensure the solvent is dry, as water can hydrolyze the acetylating agent.

Q3: Is a protecting group strategy recommended for this synthesis? When is it worth the extra steps?

A3: A protecting group strategy is the most reliable method to guarantee selective mono-N-acetylation and is highly recommended when purity is critical and other methods yield inseparable mixtures.[2][4] It involves three main stages: protection of one nitrogen, acetylation of the free nitrogen, and subsequent deprotection.

When to Use This Strategy:

  • When high purity of the final product is paramount.

  • When the di-acetylated byproduct is difficult to separate from the desired product.

  • During the synthesis of a high-value active pharmaceutical ingredient (API).

The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.[1][3] It is stable under the basic conditions of acetylation but is easily removed with acid.[2][3]

Q4: What are the best practices for purifying the crude product and isolating pure Methyl 4-acetylpiperazine-2-carboxylate?

A4: Effective purification is key to achieving the desired final product quality. The choice of method depends on the impurities present.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, quench the mixture with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and hydrolyze excess acetylating agent. Extract the product into an organic solvent like DCM or ethyl acetate.

  • Brine Wash: Wash the combined organic layers with a saturated NaCl solution (brine) to remove the bulk of the water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: This is the most effective method for separating the desired mono-acetylated product from the starting material and the di-acetylated byproduct.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is typically effective. The less polar di-acetylated product will elute first, followed by the desired mono-acetylated product, and finally the more polar starting material. Monitor the fractions by Thin Layer Chromatography (TLC).

Visualized Workflows and Reaction Schemes

Reaction Scheme

The following diagram illustrates the primary reaction, the starting material, the desired product, and the common di-acetylated byproduct.

ReactionScheme SM Methyl piperazine-2-carboxylate r1 SM->r1 AcX Acetylating Agent (e.g., Acetyl Chloride) AcX->r1 P Methyl 4-acetylpiperazine-2-carboxylate (Desired Product) BP Methyl 1,4-diacetylpiperazine-2-carboxylate (Byproduct) sub + sub->r1 r1->P Selective N4-Acetylation r1->BP Over-reaction (N1 & N4 Acetylation) r2

Caption: Synthesis of Methyl 4-acetylpiperazine-2-carboxylate.

Troubleshooting Decision Tree

This workflow guides you through diagnosing and solving common synthesis problems.

Troubleshooting start Low Yield or Purity Issue? prob_di High Di-acetylation? start->prob_di Yes prob_incomplete Incomplete Reaction? start->prob_incomplete No prob_di->prob_incomplete No sol_slow Slowly add Acylating Agent at 0 °C prob_di->sol_slow Yes sol_base Check Base: Use 1.2 eq TEA/DIPEA prob_incomplete->sol_base Yes sol_protect Consider N1-Boc Protecting Group Strategy sol_slow->sol_protect Still an issue? sol_reagent Check Reagents: Use Anhydrous Solvent Use Acetyl Chloride sol_base->sol_reagent

Caption: Troubleshooting workflow for yield and purity optimization.

Experimental Protocols

Protocol 1: Optimized Selective N4-Acetylation

This protocol is designed to maximize selectivity for the mono-acetylated product without the use of protecting groups.

Materials:

  • Methyl piperazine-2-carboxylate (1.0 eq)

  • Acetyl Chloride (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve Methyl piperazine-2-carboxylate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • In a separate flask, prepare a dilute solution of acetyl chloride (1.05 eq) in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the stirred piperazine solution over 1-2 hours using a syringe pump.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding deionized water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product via silica gel column chromatography as described in Q4.

Protocol 2: N4-Acetylation via N1-Boc Protection

This three-step protocol offers the highest selectivity and is ideal for syntheses where purity is critical.[3]

Step 1: Mono-Boc Protection of Methyl piperazine-2-carboxylate

  • Dissolve Methyl piperazine-2-carboxylate (1.0 eq) in DCM.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise at room temperature over 2-3 hours.[3]

  • Stir the reaction for 18-24 hours.

  • Evaporate the solvent and purify the resulting N1-Boc protected intermediate by column chromatography to separate it from any unreacted starting material and di-Boc byproduct.

Step 2: Acetylation of N1-Boc protected intermediate

  • Dissolve the purified N1-Boc intermediate (1.0 eq) and TEA (1.1 eq) in anhydrous DCM and cool to 0 °C.

  • Add acetyl chloride (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup as described in Protocol 1 to isolate the crude N4-acetyl-N1-Boc-piperazine-2-carboxylate.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified product from Step 2 in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of 4M HCl in dioxane at 0 °C.[2][3]

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Evaporate the solvent and excess acid.

  • Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final pure Methyl 4-acetylpiperazine-2-carboxylate.

Data Summary Table

ParameterStrategy 1: Kinetic ControlStrategy 2: Protecting GroupRationale & Remarks
Selectivity Moderate to HighVery HighProtecting groups physically block the N1 position, ensuring N4 reactivity.[1][4]
Number of Steps 1 (plus purification)3 (plus purifications)Increased step count for the protecting group strategy leads to longer overall synthesis time.
Typical Yield 60-80%>85% (overall)Yields for kinetic control are highly dependent on precise execution. The protecting group route is more robust.
Reagents Acetyl Chloride, TEABoc₂O, Acetyl Chloride, TEA, TFA/HClRequires additional reagents for protection and deprotection steps.[3]
Ideal Use Case Large-scale synthesis, when moderate purity is acceptable.High-purity applications, difficult separations, API synthesis.The choice depends on a cost-benefit analysis of reagents, time, and required purity.

References

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2026). Vertex AI Search.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2020).
  • Technical Support Center: Preventing Di-substitution in Methyl Piperazine-2-carboxyl
  • Technical Support Center: Selective Mono-acyl
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). MDPI. [Link]

  • Rearrangement reactions: Important tool for the synthesis of piperazines. (2024). Taylor & Francis Online. [Link]

Sources

Optimization

Troubleshooting ester hydrolysis rates in piperazine derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unpredictable hydrolysis kinetics of piperazine-containing esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unpredictable hydrolysis kinetics of piperazine-containing esters. Piperazine rings are ubiquitous in modern pharmacophores, but their unique physicochemical properties—specifically their basic nitrogen atoms and zwitterionic potential—can drastically alter the behavior of adjacent ester groups.

This guide synthesizes field-proven troubleshooting strategies and mechanistic insights to help you control, optimize, and validate ester hydrolysis in your piperazine derivatives.

Mechanistic Insights: The "Why" Behind the Rates

To successfully troubleshoot hydrolysis rates, we must first understand the causality behind why piperazine esters deviate from standard aliphatic ester kinetics. The rate of cleavage is rarely just a function of bulk pH; it is heavily dictated by submolecular and intramolecular interactions.

  • Neighboring Group Participation (NGP): If your ester is spatially proximate to the piperazine ring (e.g., piperazine-2-acetic acid esters), the tertiary amine can act as an intramolecular nucleophile. This "anchimeric assistance" forms a highly reactive transient bicyclic intermediate, accelerating hydrolysis by orders of magnitude compared to standard intermolecular water attack 1[1].

  • Protonation State Dependence: The microscopic rate constants of ester hydrolysis are directly defined by the protonation state of the basic nitrogen adjacent to the ester group2[2]. A protonated piperazine nitrogen (at acidic pH) withdraws electron density inductively, increasing the electrophilicity of the carbonyl carbon but completely blocking NGP.

  • Metal-Ion Catalysis: Unintended trace metals in your reaction vessel can coordinate with both the piperazine ring and the ester carbonyl. For example, Pd(II) or Cu(II) complexes act as Lewis acids, drastically lowering the activation energy and accelerating base hydrolysis3[3].

Diagnostic Workflows & Logic

Troubleshooting_Workflow Start Ester Hydrolysis Issue in Piperazine Derivative Q1 Is the reaction too slow? Start->Q1 Q2 Is the reaction too fast or degrading? Start->Q2 Slow1 Check Solubility (Use THF/Water co-solvents) Q1->Slow1 Poor dissolution Slow2 Increase Base Eq. (Use LiOH instead of NaOH) Q1->Slow2 Steric hindrance Fast1 Check for NGP (Neighboring Group Participation) Q2->Fast1 Unintended cleavage Fast2 Lower Temp / Buffer pH (Prevent epimerization) Q2->Fast2 Side reactions

Diagnostic workflow for troubleshooting abnormal ester hydrolysis rates in piperazine derivatives.

NGP_Mechanism N1 Piperazine Ester (Protonated/Free Base) N2 Nitrogen Lone Pair Nucleophilic Attack N1->N2 Basic pH (Free Amine) N5 Standard Intermolecular Hydrolysis N1->N5 Acidic pH (Protonated Amine) N3 Bicyclic Intermediate (Anchimeric Assistance) N2->N3 Intramolecular Attack N4 Accelerated Hydrolysis (Water/OH- Attack) N3->N4 Ring Opening

Mechanism of Neighboring Group Participation (NGP) accelerating ester hydrolysis.

Troubleshooting Guide & FAQs

Q1: I am trying to saponify a piperazine-substituted methyl ester, but the reaction stalls even after hours of refluxing in NaOH. Why is it so slow? A1: The two main culprits are the poor aqueous solubility of the piperazine free base and severe steric hindrance. Piperazine derivatives often precipitate out of aqueous basic solutions because the unprotonated form is highly lipophilic.

  • Solution: Switch to a mixed solvent system (e.g., 1:1 THF:Water) to maintain homogeneity. Furthermore, replace NaOH with Lithium Hydroxide (LiOH). LiOH is highly effective in THF/Water mixtures because the lithium ion coordinates with the carbonyl oxygen, enhancing electrophilicity without requiring harsh reflux conditions4[4].

Q2: My piperazine ester prodrug hydrolyzes almost immediately in physiological assay buffers (pH 7.4), ruining my in vitro data. How do I stabilize it? A2: This is a classic symptom of Neighboring Group Participation (NGP). At pH 7.4, a significant fraction of the piperazine nitrogen is unprotonated (free base). If the ester is spatially aligned, the nitrogen lone pair attacks the carbonyl, providing anchimeric assistance that rapidly cleaves the ester 1[1].

  • Solution: Formulate your stock solutions at a slightly acidic pH (pH 4-5) to keep the nitrogen fully protonated, thereby eliminating its nucleophilicity. For long-term drug design, consider introducing steric bulk adjacent to the nitrogen to disrupt the geometry required for the cyclic transition state.

Q3: My base-catalyzed hydrolysis works, but LC-MS shows a major M+14 peak and epimerization at the alpha-chiral center. What went wrong? A3: Harsh basic conditions (e.g., 6N NaOH, reflux) promote enolization at the alpha-carbon, leading to epimerization. The M+14 peak indicates transesterification; if you used methanol as a co-solvent, the methoxide ion outcompeted hydroxide, converting your ester to a methyl ester rather than the free acid 4[4].

  • Solution: Remove methanol from the reaction. Use a strictly THF/Water system with 3 equivalents of LiOH at room temperature.

Validated Experimental Protocols

Protocol A: Controlled Saponification of Hindered Piperazine Esters (Minimizing Epimerization)

This protocol is a self-validating system designed to prevent transesterification and preserve stereocenters.

  • Preparation: Dissolve 1.0 eq of the piperazine ester in a 1:1 mixture of THF and Milli-Q Water to achieve a concentration of ~0.1 M.

    • Causality: THF solubilizes the lipophilic free base, while water acts as the necessary reactant.

  • Temperature Control: Cool the solution to 0°C using an ice bath.

    • Causality: Lower thermal energy suppresses alpha-proton deprotonation, minimizing epimerization.

  • Base Addition: Add 3.0 eq of LiOH·H₂O in a single portion.

  • Monitoring & Validation: Stir the reaction and monitor via LC-MS every 30 minutes.

    • Self-Validation Check: If the starting material peak persists but a new peak appears at M+14, transesterification has occurred due to alcohol contamination. Ensure all solvents are strictly alcohol-free.

  • Workup: Once complete, carefully adjust the pH to the isoelectric point of the resulting piperazine amino acid (typically pH 6.5-7.5) using 1M HCl. The zwitterionic product will often precipitate and can be collected via filtration. If it remains soluble, isolate using a Strong Cation Exchange (SCX) solid-phase extraction cartridge.

Protocol B: Kinetic Rate Determination Assay for Prodrug Stability
  • Buffer Prep: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.

  • Spiking: Spike the piperazine ester stock (prepared in 100% DMSO) into the buffers to a final concentration of 10 µM. Ensure the final DMSO concentration is < 1% to prevent solvent-induced rate skewing.

  • Incubation: Incubate the solutions in a thermoshaker at 37°C.

  • Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately into 150 µL of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 5 minutes. Analyze the supernatant via LC-MS/MS to calculate the pseudo-first-order rate constants ( kobs​ ).

Quantitative Data: Impact of Conditions on Hydrolysis Kinetics

The following table summarizes how different physicochemical parameters alter the hydrolysis rate of piperazine derivatives, allowing you to predict and control your reaction outcomes.

ParameterExperimental ConditionObserved Effect on Hydrolysis RateMechanistic Cause
pH Acidic (pH < 4.0)Significantly Decreased Piperazine nitrogen is fully protonated; NGP is sterically and electronically blocked.
pH Basic (pH > 8.0)Significantly Increased Free amine enables NGP; high concentration of nucleophilic OH⁻ ions drives intermolecular attack.
Metal Ions Presence of Pd(II) or Cu(II)Increased (up to 106 fold) Lewis acid coordination to the carbonyl oxygen highly sensitizes the ester to nucleophilic attack.
Solvent 100% Aqueous (Basic)Slow / Stalled Poor solubility of the unprotonated piperazine free base causes precipitation, removing it from the reactive phase.
Base Type NaOH vs. LiOH (in THF/H₂O)LiOH is Faster / Cleaner Li⁺ coordination enhances carbonyl electrophilicity without the harsh, epimerization-inducing strength of boiling NaOH.

References

  • Kinetics of base hydrolysis of α-amino acid esters catalyzed by palladium(II)
  • Modified drugs for use in liposomal nanoparticles (US8790691B2)
  • Source: PubMed (NIH)
  • Why are my ester hydrolysis not working : r/Chempros Source: Reddit URL

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of Methyl 4-acetylpiperazine-2-carboxylate

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with Methyl 4-acetylpiperazine-2-carboxylate. This document provides expert guidance and practical trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with Methyl 4-acetylpiperazine-2-carboxylate. This document provides expert guidance and practical troubleshooting strategies to maintain the stereochemical integrity of this valuable chiral building block throughout your experimental workflows.

Core Principles & Scientific Insights

The primary vulnerability of Methyl 4-acetylpiperazine-2-carboxylate to racemization lies in the acidity of the proton at the chiral C2 position. This carbon is situated alpha to the carbonyl group of the methyl ester, which stabilizes the formation of a planar enolate intermediate upon deprotonation.[1][2] This process can be catalyzed by both acids and bases.[3][4] Once this planar, achiral intermediate forms, subsequent reprotonation can occur from either face, leading to a loss of the original stereochemistry and the formation of a racemic mixture.[1][4]

Several factors can influence the rate of this undesirable racemization, including pH, temperature, solvent choice, and the presence of certain reagents.[3][] Understanding and controlling these variables is paramount to preserving the enantiomeric excess (ee) of your material.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of racemization for this compound?

Racemization is most frequently induced by exposure to basic conditions, which facilitate the abstraction of the alpha-proton.[3][6] Elevated temperatures can also significantly accelerate the rate of racemization.[3][][7] Additionally, the choice of solvent can play a crucial role; polar, protic solvents can promote proton exchange, thereby increasing the risk of racemization.[3][]

Q2: How can I accurately monitor the enantiomeric excess (ee) of my material?

The most reliable and widely used method for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (HPLC).[8][9][10] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in their separation and allowing for precise quantification.[11][12][13] Other methods such as NMR spectroscopy with chiral shift reagents and capillary electrophoresis are also available but Chiral HPLC is often the preferred method for its sensitivity and accuracy.[8][9][10]

Q3: Is there a "safe" pH range to prevent racemization?

To minimize the risk of racemization, it is advisable to work under neutral to slightly acidic conditions. A pH range of 4-6 is generally considered safer, as it disfavors the base-catalyzed enolization mechanism.[3] However, be mindful that strongly acidic conditions could lead to hydrolysis of the ester or amide functionalities.

Q4: Can purification methods cause racemization?

Yes, purification, particularly column chromatography on standard silica gel, can sometimes lead to racemization. This is because silica gel is inherently slightly acidic, and prolonged contact time on the column can be detrimental. The use of basic or highly polar solvent systems can also contribute to on-column racemization.[14]

Troubleshooting Guides

This section provides actionable solutions to common problems encountered during the handling and reaction of Methyl 4-acetylpiperazine-2-carboxylate.

Problem 1: Significant loss of enantiomeric excess (ee) after a chemical reaction.
  • Potential Cause: Use of basic reagents or reaction conditions.

    • Solution: If a base is necessary, opt for a non-nucleophilic, sterically hindered base and add it at a low temperature. Consider using a buffered system to maintain a neutral or slightly acidic pH.

  • Potential Cause: Elevated reaction temperatures.[3][7]

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly sensitive substrates, employing cryogenic conditions (e.g., -78 °C) may be necessary.

  • Potential Cause: Inappropriate solvent selection.

    • Solution: Utilize anhydrous, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene to minimize proton exchange.[3][14]

Problem 2: Racemization occurring during work-up and isolation.
  • Potential Cause: Use of aqueous basic washes (e.g., saturated sodium bicarbonate) to neutralize acidic byproducts.

    • Solution: Quench the reaction with a mild acidic solution like saturated aqueous ammonium chloride.[3] If a wash is necessary, use a buffered solution at pH 7. Minimize contact time between the organic and aqueous layers.[3]

  • Potential Cause: Prolonged exposure to ambient conditions.

    • Solution: Perform the work-up procedure as quickly as possible to limit the exposure time to potentially harmful conditions.[3]

Experimental Protocols

Protocol 1: General Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose, as they have broad applicability for piperazine derivatives.[11][15]

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mixture of hexane and isopropanol (e.g., 90:10 v/v). Vary the ratio to optimize separation.

    • Reversed Phase: Use a buffered aqueous mobile phase (e.g., 20mM phosphate buffer at pH 3.0 or 7.0) with an organic modifier like acetonitrile or methanol.[15]

  • Additives: For basic compounds like piperazines, adding a small amount of an amine modifier such as diethylamine (DEA) to the mobile phase can improve peak shape and resolution.[11]

  • Optimization: Once initial separation is observed, fine-tune the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).[11][15]

Protocol 2: Racemization-Resistant Work-up Procedure
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Extract the product with a suitable aprotic solvent like ethyl acetate or dichloromethane.[16]

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove bulk water. Avoid basic washes.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator, ensuring the water bath temperature remains low to prevent heating the sample.[3]

Visualizations & Data

racemization_mechanism cluster_R R-Enantiomer cluster_intermediate Planar Intermediate cluster_S S-Enantiomer R_form Methyl 4-acetylpiperazine-2(R)-carboxylate enolate Achiral Enolate R_form->enolate + Base - H+ enolate->R_form + H+ S_form Methyl 4-acetylpiperazine-2(S)-carboxylate enolate->S_form + H+

Caption: Base-catalyzed racemization via a planar enolate intermediate.

prevention_workflow start Start reaction Reaction (Low Temp, Aprotic Solvent) start->reaction workup Work-up (Quench with aq. NH4Cl) reaction->workup purification Purification (e.g., Crystallization, Flash Chromatography) workup->purification analysis Chiral HPLC Analysis purification->analysis product_ok High ee Product analysis->product_ok ee > 99% product_bad Racemized Product (Troubleshoot) analysis->product_bad ee < 99%

Caption: Recommended experimental workflow to minimize racemization.

Summary of Recommended Conditions
ParameterRecommended ConditionRationale
pH 4.0 - 7.0Avoids base-catalyzed proton abstraction.[3]
Temperature ≤ 25°C (Room Temperature)Lower temperatures decrease the rate of racemization.[3][7]
Solvents Anhydrous Aprotic (DCM, THF, Toluene)Prevents facilitation of proton exchange.[3][14]
Bases to Avoid Strong Bases (e.g., NaOH, K₂CO₃, DBU)Readily deprotonate the alpha-carbon.
Work-up Quench Saturated aqueous NH₄ClMaintains a mildly acidic to neutral pH.[3]
Purification Crystallization, Flash ChromatographyMinimizes contact with potentially acidic or basic stationary phases.[14][17]

References

  • Benchchem. (n.d.). Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Benchchem. (n.d.). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
  • Pandey, P. K. (2025, June 17). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
  • Benchchem. (n.d.). Technical Support Center: Prevention of Racemization During Workup of Chiral Products.
  • Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
  • Enantia. (n.d.). Purification and chiral resolution.
  • Benchchem. (n.d.). avoiding racemization during the synthesis of chiral piperidine acids.
  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers.
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Benchchem. (n.d.). avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol.
  • Arborpharmchem. (2026, February 23). Advanced Chiral Resolution and Purification Strategies.
  • JoVE. (n.d.). Reactions at the Alpha Carbon of Carbonyls.
  • MDPI. (2021, September 21). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster.
  • BOC Sciences. (2025, August 28). Chiral Intermediates in Drug Synthesis.
  • JoVE. (2023, April 30). Video: Reactivity of Enolate Ions.
  • University of Rochester. (n.d.). About Workup. Department of Chemistry.
  • AK Lectures. (2016, September 3). Racemization of Carbonyl Compounds.

Sources

Optimization

Solving solubility issues with Methyl 4-acetylpiperazine-2-carboxylate

Welcome to the Technical Support Center for Methyl 4-acetylpiperazine-2-carboxylate . As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, formulation scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 4-acetylpiperazine-2-carboxylate . As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, formulation scientists, and drug development professionals navigate the unique physicochemical properties of this compound.

Working with piperazine derivatives often presents a paradox: while the piperazine scaffold is inherently hydrophilic, the addition of lipophilic substituents—such as the N4-acetyl group and the C2-methyl ester in this molecule—can drastically alter its solubility profile. This guide provides field-proven, self-validating protocols to resolve these challenges without compromising the structural integrity of your compound.

Physicochemical Profiling

Before troubleshooting, it is critical to understand the structural causality behind the compound's behavior. The table below summarizes the key functional groups dictating its solubility and stability.

PropertyValue / DescriptionImpact on Experiments
Compound Name Methyl 4-acetylpiperazine-2-carboxylateN/A
CAS Number 1353945-27-3N/A
Molecular Weight 186.21 g/mol Easily crosses biological membranes.
N1 Position Free secondary amine (Basic)Primary site for protonation/salt formation. Dictates pH-dependent aqueous solubility.
N4 Position Acetylated amine (Neutral)Reduces overall basicity; increases lipophilicity compared to unsubstituted piperazine.
C2 Position Methyl esterCritical vulnerability: Highly prone to base- or acid-catalyzed hydrolysis in aqueous media.

Troubleshooting Workflow

The following decision tree outlines the logical progression for resolving solubility issues based on your target application.

Workflow Start Solubility Issue with Methyl 4-acetylpiperazine-2-carboxylate Aq Aqueous Media (Assays/In Vivo) Start->Aq Org Organic Media (Synthesis/Purification) Start->Org Aq_pH Adjust pH to 4.5 - 5.5 (Avoid pH < 3 or > 8) Aq->Aq_pH Aq_Salt Formulate as HCl Salt (Use Anhydrous Conditions) Aq->Aq_Salt Aq_CoSolv Use Co-solvents (e.g., 5% DMSO) Aq->Aq_CoSolv Org_Polar Switch to Polar Aprotic (DMF, DMSO, MeCN) Org->Org_Polar Org_Heat Gentle Heating (< 40°C to protect ester) Org->Org_Heat

Workflow for resolving solubility issues of Methyl 4-acetylpiperazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when added to physiological buffers (pH 7.4)? A1: At pH 7.4, the N1 secondary amine remains largely unprotonated (free base form). While the piperazine scaffold can strongly improve aqueous solubility when ionized [2], the lipophilic methyl ester and acetyl groups drive precipitation when the amine is neutral. Adjusting the buffer pH to 5.0–6.0 or utilizing a pre-formed salt significantly increases solubility[1].

Q2: Can I use 1M HCl or NaOH to force the compound into an aqueous solution? A2: Absolutely not. The C2 position features a methyl ester, which is highly labile under strong aqueous acidic or basic conditions. Applying strong aqueous acids or bases—especially with heat—will trigger rapid ester hydrolysis, irreversibly converting your target into 4-acetylpiperazine-2-carboxylic acid.

Q3: How do I prepare a stable, highly concentrated stock solution for in vitro assays? A3: Dissolve the free base in a polar aprotic solvent like DMSO or DMF. The compound exhibits excellent solubility in these media. For biological assays, ensure the final DMSO concentration in your culture media remains below 1% v/v to prevent solvent-induced cytotoxicity.

Chemical State & Stability Mapping

Understanding the relationship between pH, ionization, and degradation is essential for maintaining scientific integrity during formulation.

ChemState FreeBase Free Base (Neutral N1) Poor Aqueous Sol. Good Organic Sol. Protonated Protonated Salt (N1-H+) High Aqueous Sol. Poor Organic Sol. FreeBase->Protonated + H+ (pH 4-6) Hydrolyzed Degradation Product (Carboxylic Acid + MeOH) FreeBase->Hydrolyzed Strong Base (pH > 8) Ester Hydrolysis Protonated->FreeBase + OH- (pH > 7) Protonated->Hydrolyzed Strong Acid (pH < 2) + Heat Ester Hydrolysis

pH-dependent states and degradation pathways of Methyl 4-acetylpiperazine-2-carboxylate.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They contain built-in physical checkpoints that confirm success or failure immediately, preventing downstream data artifacts.

Protocol 1: Anhydrous Hydrochloride Salt Formation

Converting the free base to a salt is a highly effective method to enhance aqueous solubility[1]. However, because of the labile methyl ester, this must be done under strictly anhydrous conditions.

  • Causality: Water + Acid = Ester Hydrolysis. By using anhydrous solvents and reagents, we isolate the protonation of the N1 amine from the hydrolysis of the C2 ester.

  • Self-Validation Checkpoint: The free base is soluble in diethyl ether, but the HCl salt is highly insoluble. The immediate formation of a white precipitate visually validates that protonation has occurred. If no precipitate forms, the reaction has failed.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g of Methyl 4-acetylpiperazine-2-carboxylate (free base) in 20 mL of anhydrous diethyl ether (or anhydrous dichloromethane if solubility is poor) in a round-bottom flask.

  • Cooling: Place the flask in an ice bath (0°C) and purge with inert gas (Nitrogen or Argon).

  • Protonation: Slowly add 1.1 molar equivalents of anhydrous HCl in dioxane (4M) dropwise while stirring continuously.

  • Precipitation: Stir for 30 minutes at 0°C. A white precipitate (the hydrochloride salt) will crash out of the solution.

  • Isolation: Filter the precipitate rapidly using a Büchner funnel under a vacuum. Wash the filter cake with 10 mL of cold, anhydrous diethyl ether.

  • Drying: Dry the resulting powder under a high vacuum for 12 hours to remove residual dioxane.

Protocol 2: Kinetic Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the maximum soluble concentration of your compound in a specific assay buffer.

  • Causality: Kinetic solubility measures the point at which a compound precipitates under specific conditions, which is more relevant for biological assays than thermodynamic solubility.

  • Self-Validation Checkpoint: The presence of excess, undissolved solid at the end of the 24-hour incubation guarantees that the solution is fully saturated. If the solution is completely clear before filtration, equilibrium was not reached, and the test must be repeated with a higher initial mass.

Step-by-Step Methodology:

  • Supersaturation: Add an excess amount of the compound (e.g., 50 mg) to a glass vial containing 1 mL of your target aqueous buffer (e.g., pH 5.5 Acetate buffer).

  • Incubation: Seal the vial and place it in a temperature-controlled shaker at 25°C (or 37°C for physiological relevance). Shake at 300 RPM for 24 hours.

  • Phase Separation: Remove the vial and allow the excess solid to settle for 1 hour. Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Filtration: Carefully extract the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter to remove any microscopic nucleation seeds.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using a validated HPLC-UV method against a known standard curve.

References

  • Dijkstra, Martijn, et al. "Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility." ACS Omega, Vol. 10, No. 5, January 2025, pp. 5047-5063. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for Methyl 4-acetylpiperazine-2-carboxylate

Welcome to the Technical Support Center. Methyl 4-acetylpiperazine-2-carboxylate is a critical heterocyclic building block, but its purification is frequently complicated by the differential reactivity of its two nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Methyl 4-acetylpiperazine-2-carboxylate is a critical heterocyclic building block, but its purification is frequently complicated by the differential reactivity of its two nitrogen centers (N1 and N4) and the lability of its C2 methyl ester[1]. This guide provides field-proven, self-validating methodologies to isolate your target compound by exploiting the distinct physicochemical properties of the product and its common impurities.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: My GC/LC-MS shows a mass corresponding to a diacetylated byproduct. How do I remove it?

  • Causality: Over-acetylation occurs when the sterically hindered N1 position reacts with excess acetylating agent during synthesis.

  • Solution: Because both nitrogen atoms in the diacetylated impurity are converted into amides, the molecule loses its basicity. In contrast, your target product retains a basic secondary amine at N1 (pKa ~ 5.4)[2]. By performing a liquid-liquid extraction (LLE) with an acidic aqueous solution (pH 2.0), the target product is protonated and moves into the aqueous phase, leaving the neutral diacetyl impurity in the organic phase to be easily discarded.

Q2: I am observing significant ester hydrolysis (formation of 4-acetylpiperazine-2-carboxylic acid). How do I prevent and remove this?

  • Causality: The C2 methyl ester is highly sensitive to both strongly acidic and basic conditions during aqueous workup[1].

  • Solution: Maintain the workup pH strictly between 4.0 and 8.0 to prevent degradation. If the hydrolysis product has already formed, it exists as a highly polar zwitterion (carboxylic acid pKa1 ~ 1.5; N1 amine pKa2 ~ 5.4)[2]. Washing your organic layer with a mildly alkaline aqueous buffer (pH 7.5–8.0) will deprotonate the carboxylic acid, forcing the resulting water-soluble anion into the aqueous waste stream.

Q3: Unreacted methyl piperazine-2-carboxylate is carrying over into my final product. What is the best removal strategy?

  • Causality: Incomplete acetylation leaves behind the starting material, which contains two basic amines.

  • Solution: Exploit the pKa differential. The starting material has a highly basic N4 amine (pKa ~ 9.5), whereas the target product only has the less basic N1 amine (pKa ~ 5.4)[2]. If you extract the mixture at pH 7.5, the starting material remains >99% protonated (water-soluble), while the target product is >99% deprotonated (free base) and partitions cleanly into the organic phase.

Part 2: Standard Operating Protocols (SOPs)

SOP 1: pH-Gradient Liquid-Liquid Extraction (LLE)

This self-validating protocol systematically removes starting materials, over-reacted byproducts, and hydrolysis impurities without the need for column chromatography.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) using 10 mL per gram of crude material.

  • Acidic Extraction (Removes Diacetyl Impurity): Wash the organic layer with 0.1 M HCl until the aqueous phase reaches exactly pH 2.0. Separate the layers. The target product and starting material are now in the aqueous phase. Discard the organic phase containing the neutral diacetyl impurity.

  • Basification: Cool the aqueous phase to 0 °C to prevent ester hydrolysis. Carefully adjust the pH to 7.5 using saturated aqueous NaHCO₃.

  • Target Extraction (Removes SM & Hydrolysis Impurity): Extract the aqueous phase three times with fresh EtOAc. At pH 7.5, the target product partitions into the organic phase, while the unreacted starting material (protonated) and hydrolysis product (anionic) remain trapped in the aqueous phase.

  • Finishing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

SOP 2: Hydrochloride Salt Formation for Long-Term Storage

Converting the free base to a hydrochloride salt prevents long-term degradation and improves handling characteristics.

  • Dissolve the purified free base in anhydrous dichloromethane (DCM) or diethyl ether.

  • Cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Add 1.05 equivalents of 4 M HCl in dioxane dropwise to avoid localized exothermic degradation[3].

  • Stir for 1 hour at room temperature, then filter the resulting colorless precipitate under nitrogen and dry in vacuo[3].

Part 3: Quantitative Data Summaries

The success of the LLE protocol relies on the precise charge states of the molecules at specific pH levels. Use the table below to verify your phase-separation logic.

CompoundKey Functional GroupsEst. pKaCharge State at pH 2.0Charge State at pH 7.5Preferred Phase at pH 7.5
Methyl 4-acetylpiperazine-2-carboxylate N1 Amine~5.4Cationic (+1)Neutral (Free Base)Organic
Starting Material N1 Amine, N4 Amine~5.4, ~9.5Cationic (+2)Cationic (+1)Aqueous
Diacetyl Impurity None (Amides)N/ANeutralNeutralOrganic
Hydrolysis Impurity N1 Amine, Carboxylic Acid~1.5, ~5.4Cationic (+1)Anionic (-1)Aqueous

Part 4: Workflows and Mechanistic Diagrams

ImpurityPathway SM Starting Material Methyl piperazine-2-carboxylate Product Target Product Methyl 4-acetylpiperazine-2-carboxylate SM->Product Acetylation (N4) Diacetyl Impurity A Diacetylated Byproduct Product->Diacetyl Over-acetylation (N1) Hydrolysis Impurity B 4-acetylpiperazine-2-carboxylic acid Product->Hydrolysis Ester Hydrolysis (pH < 3 or pH > 9)

Mechanistic pathway of target product synthesis and common impurity generation.

LLEWorkflow Crude Crude Mixture in EtOAc (Product, SM, Diacetyl, Hydrolysis) AcidWash Extract with 0.1 M HCl (pH 2) Crude->AcidWash Org1 Organic Phase (Diacetyl Impurity) AcidWash->Org1 Discard Aq1 Aqueous Phase (Product, SM, Hydrolysis) AcidWash->Aq1 Retain BaseAdj Adjust to pH 7.5 with NaHCO3 Extract with EtOAc Aq1->BaseAdj Org2 Organic Phase (Pure Target Product) BaseAdj->Org2 Retain & Concentrate Aq2 Aqueous Phase (SM, Hydrolysis Impurity) BaseAdj->Aq2 Discard

pH-gradient Liquid-Liquid Extraction (LLE) workflow for isolating the target product.

Sources

Reference Data & Comparative Studies

Validation

Pillar 1: Achiral Analysis via Reversed-Phase HPLC for Potency and Impurity Profiling

An In-Depth Guide to HPLC Method Development for Methyl 4-acetylpiperazine-2-carboxylate: A Comparative Analysis In the landscape of pharmaceutical development, the synthesis of novel chemical entities often involves het...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for Methyl 4-acetylpiperazine-2-carboxylate: A Comparative Analysis

In the landscape of pharmaceutical development, the synthesis of novel chemical entities often involves heterocyclic scaffolds like piperazine, prized for their versatile biological activities. Methyl 4-acetylpiperazine-2-carboxylate is one such molecule, presenting unique analytical challenges due to its structural features: a basic piperazine core, a chiral center at the second position, and chromophoric groups in the form of an acetyl moiety and a methyl ester. The development of robust, specific, and reliable High-Performance Liquid Chromatography (HPLC) methods is therefore not merely a quality control requirement but a cornerstone of successful drug development, ensuring the purity, potency, and safety of the active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of strategies for developing HPLC methods for Methyl 4-acetylpiperazine-2-carboxylate. Moving beyond a simple recitation of steps, we will delve into the scientific rationale behind each decision in the method development workflow, from column and mobile phase selection to the critical task of chiral separation. This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights to navigate the complexities of chromatographic analysis for this class of compounds.

The primary objective of an achiral method is to quantify the main component and separate it from any process-related impurities or degradation products. The key challenge for piperazine-containing molecules in reversed-phase (RP) HPLC is their basic nature, which can lead to poor peak shapes (tailing) due to strong interactions with residual silanol groups on the silica-based stationary phase.

The Causality Behind Experimental Choices

Column Selection: The choice of a stationary phase is the foundation of the separation. A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as the logical starting point due to its hydrophobicity and wide availability[1]. However, for piperazine derivatives, alternative chemistries should be considered if the C18 phase fails to provide adequate selectivity for critical impurity pairs. Phenyl or cyano phases, for instance, offer different selectivity through pi-pi and dipole-dipole interactions, respectively, which can be beneficial for separating aromatic or polar impurities[2].

Mobile Phase Optimization - A Multi-faceted Approach: The mobile phase is the most powerful tool for manipulating retention and selectivity in RP-HPLC.

  • pH Control is Paramount: The pKa of the piperazine nitrogens dictates their ionization state. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled with a suitable buffer. By setting the pH to a value approximately 2 units below the pKa of the tertiary amine in the piperazine ring, we ensure it is fully protonated. A buffer of 20 mM potassium phosphate or ammonium formate adjusted to pH 3.0-4.0 is an excellent starting point. This prevents peak distortion that can occur when the analyte exists in multiple ionization states during its transit through the column.

  • Organic Modifier Selection: Acetonitrile and methanol are the most common organic solvents in RP-HPLC. Acetonitrile is often preferred for basic compounds as its lower viscosity leads to higher efficiency, and it can result in better peak shapes.

  • Tackling Peak Tailing: Even with pH control, peak tailing can persist. The addition of a small amount of an amine modifier, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase is a classic and highly effective strategy[2][3]. These amines act as sacrificial bases, competing with the basic analyte for interaction with active silanol sites on the stationary phase, thereby dramatically improving peak symmetry.

Detection: The presence of the acetyl and methyl ester functional groups provides chromophores that absorb in the low UV range. A detection wavelength of 210 nm is a suitable starting point. The use of a Photodiode Array (PDA) detector is highly recommended as it allows for the assessment of peak purity, a critical component of a stability-indicating method[2].

Workflow for RP-HPLC Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Goal (Purity/Assay) SelectCol Select Column (Start with C18, 150x4.6mm, 5µm) Start->SelectCol SelectMP Select Mobile Phase (ACN/H2O with 0.1% Formic Acid) SelectCol->SelectMP Inject Inject Sample SelectMP->Inject Evaluate Evaluate Peak Shape & Retention (tR) Inject->Evaluate OptimizepH Adjust pH with Buffer (e.g., pH 3.0 Phosphate) Evaluate->OptimizepH Tailing or Poor tR OptimizeGradient Optimize Gradient Profile (for impurity separation) Evaluate->OptimizeGradient Good Shape, Poor Resolution Validate Validate per ICH Guidelines (Specificity, Linearity, Accuracy, Precision) Evaluate->Validate Acceptable Performance AddModifier Add Amine Modifier (e.g., 0.1% TEA) OptimizepH->AddModifier Tailing Persists AddModifier->OptimizeGradient OptimizeGradient->Validate Separation Achieved FinalMethod Final Method Achieved Validate->FinalMethod

Caption: Workflow for RP-HPLC Method Development for Basic Analytes.

Proposed Protocol 1: Achiral RP-HPLC Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL.

Comparative Data: The Impact of Mobile Phase Additives
ParameterCondition A (0.1% Formic Acid)Condition B (pH 3.0 Phosphate Buffer)Condition C (pH 3.0 Buffer + 0.1% TEA)
Retention Time (min) ~3.5~8.2~8.5
Tailing Factor (USP) > 2.0~1.8≤ 1.2
Theoretical Plates < 2000~4500> 7000
Rationale Poor pH buffering and silanol interaction lead to severe tailing.Good pH control improves peak shape, but silanol interactions remain.Buffering and silanol masking provide optimal peak symmetry and efficiency.

Pillar 2: Chiral Separation for Enantiomeric Purity

For chiral molecules in pharmaceutical development, the separation and quantification of enantiomers are critical, as they can exhibit vastly different pharmacological and toxicological profiles[4]. The ester at the C-2 position of the piperazine ring creates a stereocenter, necessitating a chiral separation method.

The Causality Behind Experimental Choices

Chiral Stationary Phase (CSP) Selection: The key to any chiral separation is the selection of an appropriate CSP. For piperazine derivatives, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly effective[3]. Immobilized polysaccharide phases (e.g., Chiralpak® IA, IB, IC) are often preferred as they are compatible with a broader range of solvents, enhancing method development flexibility. Cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel is a recommended starting point for this class of compounds[3].

Mobile Phase Strategy: Normal Phase vs. Reversed Phase Chiral separations are most commonly developed in normal-phase mode, using mixtures of alkanes (like n-hexane) and alcohols (like isopropanol or ethanol).

  • Normal Phase (NP): In NP, the alcohol modifier plays a crucial role in the separation mechanism by competing with the analyte for hydrogen bonding and dipole-dipole interactions with the CSP. The concentration and type of alcohol can profoundly impact enantioselectivity.

  • Amine Modifier is Essential: As with RP-HPLC, the basicity of the piperazine nitrogen necessitates the use of an amine modifier like DEA in the mobile phase. This is crucial for preventing strong, non-enantioselective interactions with the stationary phase, which would otherwise lead to broad peaks and poor or no separation[5].

  • Reversed Phase (RP): While less common for initial screening, some immobilized polysaccharide CSPs can be operated in RP mode. This can be advantageous for analytes with poor solubility in non-polar solvents.

Decision Tree for Chiral Method Development

Start Goal: Separate Enantiomers SelectCSP Select Immobilized Polysaccharide CSP (e.g., Chiralpak IC) Start->SelectCSP NP_Mode Start with Normal Phase Mode (Hexane/IPA) SelectCSP->NP_Mode Add_DEA Add 0.1% DEA to Mobile Phase (Crucial for Basic Analyte) NP_Mode->Add_DEA Screen_Alcohols Screen Different Alcohols (IPA vs. Ethanol) Add_DEA->Screen_Alcohols Optimize_Alcohol Optimize Alcohol % (for Resolution, Rs) Screen_Alcohols->Optimize_Alcohol Try_RP_Mode Consider Reversed-Phase Mode (ACN/Buffer) Screen_Alcohols->Try_RP_Mode No separation with any alcohol Check_Rs Resolution (Rs) > 1.5? Optimize_Alcohol->Check_Rs Check_Rs->Screen_Alcohols No, try different alcohol FinalMethod Final Chiral Method Check_Rs->FinalMethod Yes

Sources

Comparative

A Comparative Analysis of the Reactivity of Methyl and Ethyl 4-Acetylpiperazine-2-carboxylate

A Technical Guide for Researchers in Drug Discovery and Development In the realm of medicinal chemistry and drug development, the piperazine scaffold is a cornerstone, prized for its frequent appearance in bioactive mole...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the realm of medicinal chemistry and drug development, the piperazine scaffold is a cornerstone, prized for its frequent appearance in bioactive molecules and its synthetic tractability.[1] The choice of ester protecting group for intermediates like 4-acetylpiperazine-2-carboxylate can have subtle yet significant implications for reaction outcomes, yields, and purification strategies. This guide provides a detailed comparison of the reactivity of the methyl and ethyl esters of 4-acetylpiperazine-2-carboxylate, blending established principles of organic chemistry with practical, field-proven insights to inform experimental design.

At a Glance: Key Differences in Reactivity

FeatureMethyl 4-acetylpiperazine-2-carboxylateEthyl 4-acetylpiperazine-2-carboxylate
Steric Hindrance LowerHigher
Reaction Rate (Nucleophilic Acyl Substitution) Generally FasterGenerally Slower
Hydrolysis Rate FasterSlower
Boiling Point LowerHigher
Crystallinity Often higher (more likely to be solid)Often lower (can be an oil)

The Decisive Factor: Steric Hindrance

The primary driver of the reactivity differences between the methyl and ethyl esters of 4-acetylpiperazine-2-carboxylate is steric hindrance. The ethyl group, with its additional methylene unit, presents a greater steric bulk around the carbonyl carbon of the ester compared to the more compact methyl group.[2][3] This seemingly minor difference has a cascading effect on the transition state energy of nucleophilic acyl substitution reactions, which are central to the manipulation of this ester functionality.

In a typical nucleophilic acyl substitution, the incoming nucleophile must approach the electrophilic carbonyl carbon. The bulkier ethyl group can partially shield this site, slowing down the rate of attack compared to the more accessible methyl ester.[3] This principle holds true for a wide range of nucleophiles, from simple hydroxides in hydrolysis to more complex amines in amidation reactions.

Electronic Effects: A Secondary Consideration

The electronic effects of the methyl and ethyl groups are largely similar. Both are weakly electron-donating through induction. Therefore, electronic differentiation is not a significant factor in their comparative reactivity for nucleophilic acyl substitution.

Comparative Reactivity in Key Transformations

Hydrolysis: A Clear Rate Distinction

The hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation. Under both acidic and basic conditions, the methyl ester of 4-acetylpiperazine-2-carboxylate is expected to hydrolyze at a faster rate than its ethyl counterpart.

The generally accepted mechanism for base-catalyzed ester hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.[4] The lower steric hindrance of the methyl group allows for a more facile approach of the hydroxide ion, leading to a faster reaction rate.

Illustrative Kinetic Data for Base-Catalyzed Hydrolysis:

CompoundHypothetical Rate Constant (k, M⁻¹s⁻¹)
Methyl 4-acetylpiperazine-2-carboxylate0.085
Ethyl 4-acetylpiperazine-2-carboxylate0.040

This data illustrates that the methyl ester could be expected to hydrolyze more than twice as fast as the ethyl ester under identical conditions.

Amidation: Implications for Peptide Coupling and Derivatization

The formation of an amide bond by reacting the ester with an amine is a common synthetic step. Similar to hydrolysis, the methyl ester is the more reactive partner in amidation reactions. This can be advantageous when working with less nucleophilic amines or when milder reaction conditions are desired.

Conversely, the slower reactivity of the ethyl ester can be beneficial in providing greater control over the reaction, potentially reducing the formation of side products.

Experimental Protocols

Protocol 1: Comparative Base-Catalyzed Hydrolysis

Objective: To compare the rate of hydrolysis of methyl and ethyl 4-acetylpiperazine-2-carboxylate under basic conditions.

Materials:

  • Methyl 4-acetylpiperazine-2-carboxylate

  • Ethyl 4-acetylpiperazine-2-carboxylate

  • 1 M Sodium Hydroxide (NaOH) solution

  • Methanol

  • Deionized Water

  • 0.1 M Hydrochloric Acid (HCl) for quenching

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare 10 mM stock solutions of both the methyl and ethyl esters in methanol.

  • In separate reaction vessels, combine 1 mL of the ester stock solution with 8 mL of a 1:1 methanol/water mixture.

  • Equilibrate the reaction mixtures to 25°C in a water bath.

  • To initiate the reaction, add 1 mL of 1 M NaOH solution to each vessel simultaneously and start a timer.

  • At regular intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from each reaction and quench it in a vial containing 900 µL of 0.1 M HCl.

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining ester.

  • Plot the concentration of the ester versus time for both reactions to compare their rates of disappearance.

Protocol 2: Comparative Amidation with Benzylamine

Objective: To compare the yield of amide formation from methyl and ethyl 4-acetylpiperazine-2-carboxylate.

Materials:

  • Methyl 4-acetylpiperazine-2-carboxylate

  • Ethyl 4-acetylpiperazine-2-carboxylate

  • Benzylamine

  • Toluene

  • Sodium methoxide (for the methyl ester reaction) or Sodium ethoxide (for the ethyl ester reaction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In two separate round-bottom flasks equipped with reflux condensers, dissolve 1 mmol of either the methyl or ethyl ester in 10 mL of toluene.

  • To each flask, add 1.2 mmol of benzylamine.

  • To the flask containing the methyl ester, add 0.1 mmol of sodium methoxide. To the flask containing the ethyl ester, add 0.1 mmol of sodium ethoxide.

  • Heat both reaction mixtures to reflux (approximately 110°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • After 4 hours, cool the reactions to room temperature.

  • Wash the reaction mixtures with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by silica gel column chromatography.

  • Determine the yield of the resulting amide for both reactions.

Visualization of Reaction Principles

G cluster_methyl Methyl Ester Reaction cluster_ethyl Ethyl Ester Reaction Me_Ester Methyl 4-acetylpiperazine-2-carboxylate Me_TS Tetrahedral Intermediate (Lower Energy) Me_Ester->Me_TS Nucleophilic Attack (Faster) Me_Product Product + Methanol Me_TS->Me_Product Leaving Group Departure Et_Ester Ethyl 4-acetylpiperazine-2-carboxylate Et_TS Tetrahedral Intermediate (Higher Energy) Et_Ester->Et_TS Nucleophilic Attack (Slower) Et_Product Product + Ethanol Et_TS->Et_Product Leaving Group Departure Nucleophile Nucleophile (e.g., OH⁻, RNH₂) Nucleophile->Me_TS Nucleophile->Et_TS

Caption: Comparative energy profile of nucleophilic attack.

G cluster_decision Experimental Goal cluster_choice Recommended Ester start Choose Ester goal_fast Faster Reaction Rate / Milder Conditions start->goal_fast goal_control Greater Control / Higher Boiling Point start->goal_control choice_methyl Methyl Ester goal_fast->choice_methyl choice_ethyl Ethyl Ester goal_control->choice_ethyl

Caption: Decision workflow for ester selection.

Conclusion and Practical Recommendations

The choice between methyl and ethyl 4-acetylpiperazine-2-carboxylate is a nuanced one that depends on the specific goals of a synthetic step.

  • For rapid, high-yielding reactions, particularly with less reactive nucleophiles, the methyl ester is generally the superior choice. Its lower steric hindrance facilitates faster reaction rates.

  • When greater control over a reaction is needed, or when a higher boiling point is advantageous for processing, the ethyl ester may be preferred. Its attenuated reactivity can sometimes lead to cleaner reactions, and its physical properties can be beneficial in certain scale-up scenarios.

Ultimately, the decision should be guided by the specific requirements of the synthetic route and the nature of the subsequent transformations. Pilot reactions on a small scale are always recommended to determine the optimal ester for a given application.

References

  • Allen, D. W., et al. (1977). The chemistry of heteroarylphosphorus compounds. Part 7. Journal of the Chemical Society, Perkin Transactions 2, 789-793.
  • ElectronicsAndBooks. Derivatives of Piperazine. III. Reactions with Unsaturated Esters, Part 1. [Link]

  • Young, D. W., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(9), 2248.
  • Metcalfe, W. K., et al. (2007). Experimental and modeling study of C5H10O2 ethyl and methyl esters. The Journal of Physical Chemistry A, 111(19), 4001-4014.
  • Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ResearchGate. Reactions of acetylenic acid esters with piperazine derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • MDPI. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • PubMed. (2005, February 18). Nucleophilic acyl substitutions of esters with protic nucleophiles mediated by amphoteric, oxotitanium, and vanadyl species. [Link]

  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • ResearchGate. (2013, January 10). What has more commercial value? A heterocycle bearing an ethyl or an methyl ester?. [Link]

  • PubMed. (2023, October 21). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. [Link]

  • Molecules. (2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]

  • Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • Google Patents.
  • YouTube. (2013, December 16). Nucleophilic Acyl Substitution of Esters. [Link]

  • White Rose eTheses Online. Kinetic Resolution by Lithiation of Substituted 1,2-Dihydroquinolines and Dihydrobenzoxazines. [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • Molecules. (2014, October 22). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. [Link]

  • ResearchGate. Synthesis of unsaturated esters (4a-4d) and carboxylic acids (3d-3g). [Link]

  • IntechOpen. (2018, June 13). Recent Advances in the Synthesis of Carboxylic Acid Esters. [Link]

Sources

Validation

Orthogonal Strategies in Piperazine Functionalization: A Comparative Guide to Boc vs. Acetyl Protection

Executive Summary Piperazine carboxylates are ubiquitous "privileged scaffolds" in medicinal chemistry, frequently serving as rigid linkers or pharmacophores in drug development[1]. Because the piperazine ring contains t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine carboxylates are ubiquitous "privileged scaffolds" in medicinal chemistry, frequently serving as rigid linkers or pharmacophores in drug development[1]. Because the piperazine ring contains two secondary amines, selective functionalization requires a robust orthogonal protecting group strategy[1]. Two of the most common protecting moieties are the tert-butyloxycarbonyl (Boc) group and the acetyl (Ac) group. This guide objectively compares their chemical behavior, stability profiles, and deprotection kinetics to help synthetic chemists optimize library generation and scale-up workflows.

Chemical Logic & Causality: Boc vs. Acetyl

The utility of Boc and Acetyl groups lies in their orthogonal reactivity—they are cleaved by completely different mechanistic pathways, allowing chemists to selectively manipulate one nitrogen while leaving the other masked.

Boc (tert-Butyloxycarbonyl) Protection

The Boc group forms a carbamate linkage with the piperazine nitrogen. Its defining characteristic is the extreme steric hindrance provided by the tert-butyl moiety, which physically shields the carbonyl carbon from nucleophilic attack[2].

  • Causality of Stability: Because nucleophiles cannot easily access the electrophilic center, Boc-protected amines are highly stable to basic conditions and nucleophilic reagents[3].

  • Causality of Cleavage: Deprotection is strictly acid-catalyzed. The addition of a strong acid (e.g., Trifluoroacetic Acid, TFA) protonates the carbamate oxygen, triggering fragmentation into a tert-butyl cation and a carbamic acid intermediate[2][4]. The carbamic acid spontaneously decarboxylates, releasing CO 2​ gas. This gas evolution provides an irreversible thermodynamic driving force that pushes the reaction to completion[2].

Acetyl (Ac) Protection

Unlike the carbamate-based Boc group, the acetyl group forms a standard amide bond.

  • Causality of Stability: Amides are inherently stable to mild acids and bases due to the resonance stabilization of the nitrogen lone pair delocalizing into the carbonyl group.

  • Causality of Cleavage: Acetyl groups are typically cleaved via base-catalyzed hydrolysis (e.g., using LiOH or NaOH)[5], where the hydroxide nucleophile attacks the carbonyl carbon. In many synthetic routes, the acetyl group is not removed at all but retained as a permanent structural feature to modulate the lipophilicity of the final drug candidate. Alternatively, enzymatic cleavage (e.g., using aminoacylase) can be employed for chiral resolution of acetyl-protected intermediates[6].

Comparative Performance & Stability Data

The following table summarizes the quantitative and qualitative stability parameters for Boc and Acetyl groups on piperazine scaffolds.

ParameterBoc-Protected PiperazineAcetyl-Protected Piperazine
Chemical Linkage CarbamateAmide
Stability to Acid Labile (Cleaved by TFA, HCl)[2]Stable (Requires harsh, prolonged heating to cleave)
Stability to Base Highly Stable[3]Labile (Cleaved by LiOH, NaOH, KOH)[5]
Stability to Nucleophiles Stable (Sterically hindered)[2]Moderately Stable (Susceptible to strong nucleophiles)
Primary Cleavage Reagents 20-100% TFA in DCM, or 4M HCl in Dioxane[3][7]LiOH in THF/MeOH/H 2​ O, or Hydrazine[5]
Cleavage Byproducts Isobutylene gas, CO 2​ gas, tert-butyl cation[4]Acetate salt
Risk Factors Unwanted alkylation by t-butyl cation[8]Potential racemization of adjacent stereocenters[9]

Orthogonal Workflow Logic

When a piperazine scaffold is protected with both a Boc and an Acetyl group (e.g., N1-Boc, N4-Acetyl), chemists can selectively unmask one nitrogen while leaving the other intact.

OrthogonalLogic Start N1-Boc, N4-Acetyl Piperazine Scaffold Acid Acidic Conditions (e.g., TFA / DCM) Start->Acid Path A Base Basic Conditions (e.g., LiOH / THF / H2O) Start->Base Path B BocDeprot Free N1 Amine (Acetyl Intact) Acid->BocDeprot Cleaves Boc AcDeprot Free N4 Amine (Boc Intact) Base->AcDeprot Cleaves Acetyl

Orthogonal deprotection logic for an N1-Boc, N4-Acetyl protected piperazine scaffold.

Experimental Protocols: Self-Validating Systems

Protocol A: Acid-Catalyzed Boc Deprotection

Objective: Unmask the Boc-protected piperazine nitrogen while preserving base-labile functional groups. Causality & Self-Validation: The reaction generates CO 2​ gas. The cessation of bubbling serves as a visual, self-validating indicator that decarboxylation (and thus deprotection) is complete[4]. Furthermore, the highly reactive tert-butyl cation byproduct must be quenched to prevent it from alkylating the newly freed piperazine amine; thus, a scavenger is strictly required[7][8].

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected piperazine carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration[7].

  • Scavenger Addition: Add anisole or thioanisole (2.0 eq) to the solution to act as a carbocation scavenger[8].

  • Acidification: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add Trifluoroacetic Acid (TFA) until the solvent ratio is approximately 1:1 TFA:DCM[7].

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–4 hours. Monitor the evolution of CO 2​ gas[4][7].

  • Completion & Workup: Once gas evolution ceases and TLC/LC-MS confirms complete consumption of the starting material, concentrate the mixture in vacuo.

  • Azeotropic Removal: To remove residual TFA, co-evaporate the resulting crude oil with toluene (3 x 10 mL)[2]. The product is isolated as the piperazinium trifluoroacetate salt[4].

BocMechanism Boc Boc-Piperazine Protonated Protonated Carbamate Boc->Protonated H+ (TFA) Carbamic Carbamic Acid + t-Butyl Cation Protonated->Carbamic Fragmentation Amine Free Piperazine + CO2 (gas) Carbamic->Amine Decarboxylation

Stepwise mechanistic pathway of acid-catalyzed Boc deprotection.

Protocol B: Base-Catalyzed Acetyl Cleavage

Objective: Hydrolyze the acetyl amide bond to liberate the piperazine nitrogen, leaving acid-labile groups (like Boc) intact. Causality & Self-Validation: Amide hydrolysis requires a strong nucleophile (OH⁻) and a polar protic environment to stabilize the transition state. Because the piperazine substrate is organic, a co-solvent system (THF/MeOH/Water) is strictly required to ensure homogeneity[5]. The disappearance of the acetyl methyl peak (~2.0 ppm) in 1 H-NMR serves as a self-validating analytical checkpoint.

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare a solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water in a 2:1:1 ratio[5].

  • Dissolution: Dissolve the Acetyl-protected piperazine (1.0 eq) in the solvent mixture at room temperature.

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H 2​ O) (3.0 to 5.0 eq) in one portion[5].

  • Hydrolysis: Stir the reaction vigorously at room temperature for 2 to 8 hours. For highly sterically hindered piperazines, mild heating (40 °C) may be required[5].

  • Quenching: Once LC-MS indicates complete conversion, neutralize the reaction mixture carefully with 1M HCl to pH 7. (Note: Avoid dropping the pH too low if a Boc group is present to prevent premature acid cleavage).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry Source: commonorganicchemistry.com URL:4

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – Total Synthesis Source: total-synthesis.com URL:2

  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem Source: benchchem.com URL:7

  • tert-Butyloxycarbonyl protecting group - Wikipedia Source: wikipedia.org URL:8

  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications Source: acs.org URL:3

  • The Strategic Use of Piperazin-2-ylmethanol Dihydrochloride in Parallel Synthesis for Drug Discovery - Benchchem Source: benchchem.com URL:1

  • Aminoacylase – Knowledge and References - Taylor & Francis Source: taylorandfrancis.com URL:6

  • US20040092529A1 - Methods of using piperazine derivatives - Google Patents Source: google.com URL:5

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications Source: acs.org URL:9

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Comparative

A Comparative Guide to the Chromatographic Separation of Piperazine Enantiomers

For Researchers, Scientists, and Drug Development Professionals The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. As with most pharmaceuticals, the chira...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. As with most pharmaceuticals, the chirality of these molecules is a critical determinant of their therapeutic efficacy and toxicological profile. The differential pharmacological activity between enantiomers necessitates robust and efficient analytical methods for their separation and quantification. This guide provides an in-depth, objective comparison of the primary chromatographic techniques for resolving piperazine enantiomers, supported by experimental data and field-proven insights to empower researchers in selecting and developing optimal separation strategies.

The Central Challenge: Resolving Piperazine Enantiomers

Piperazine and its derivatives present a unique set of challenges for chiral separation. Their basic nature, conferred by the two nitrogen atoms, can lead to undesirable interactions with the stationary phase, resulting in poor peak shape and resolution. Furthermore, some piperazine derivatives lack strong chromophores, complicating detection by UV-Vis spectrophotometry. The choice of chromatographic technique, chiral stationary phase (CSP), and mobile phase composition are therefore paramount to overcoming these obstacles.

Core Chromatographic Strategies: A Head-to-Head Comparison

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) have emerged as the workhorses for chiral separations in the pharmaceutical industry. While both are powerful, they offer distinct advantages and are suited to different analytical needs. Gas Chromatography (GC) and Capillary Electrophoresis (CE) represent valuable alternative approaches, particularly for specific applications.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC, particularly with polysaccharide-based CSPs, remains the most widely adopted technique for the enantioseparation of a vast array of chiral compounds, including piperazine derivatives.[1][2] The versatility in mobile phase composition and the sheer variety of available CSPs make it a highly adaptable method.

The Power of Polysaccharide-Based CSPs:

Polysaccharide-based CSPs, derived from cellulose and amylose, are exceptionally effective for resolving piperazine enantiomers.[3] The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[4][5] The analyte fits into chiral grooves or cavities on the surface of the polysaccharide derivative, and the stability of the transient diastereomeric complexes formed determines the separation.[4][5]

The choice between amylose and cellulose backbones, and the specific phenylcarbamate derivative, can significantly impact selectivity. For instance, amylose-based phases like Chiralpak IA often exhibit different selectivity compared to their cellulose-based counterparts like Chiralpak IB for structurally similar compounds.[6][7] Immobilized versions of these CSPs (e.g., Chiralpak IA, IB, IC) offer a significant advantage over coated phases by allowing the use of a much wider range of organic solvents, which can be crucial for optimizing selectivity and for compounds with limited solubility.[2][8][9]

dot graphdot { graph [layout=neato, Gsplines=true, Gnodesep=0.5, Granksep=1, Gsize="7.5,7.5", Gbgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2, height=0.5]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption Chiral recognition on a polysaccharide CSP.

The Critical Role of Mobile Phase Additives:

For basic analytes like piperazines, achieving symmetrical peak shapes is often impossible without the addition of a competing base to the mobile phase. A small amount of an amine, such as diethylamine (DEA) or triethylamine (TEA), is typically added to block the highly acidic silanol groups on the silica surface that can cause strong, non-enantioselective interactions.[1] This simple modification can dramatically improve peak shape and, consequently, resolution.

Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC has gained significant traction as a powerful alternative to HPLC for chiral separations.[10] It utilizes carbon dioxide in a supercritical state as the primary mobile phase, often with a small amount of an organic modifier like methanol.[11]

Key Advantages of SFC:

  • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates than in HPLC, leading to significantly faster analysis times.[10][11]

  • Green Chemistry: SFC drastically reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.[8][11]

  • Efficiency: The high diffusivity of analytes in the mobile phase often results in higher column efficiencies and sharper peaks.

For chiral separations, SFC is often the preferred technique in high-throughput screening environments. The same polysaccharide-based CSPs used in HPLC are typically employed in SFC, and often provide complementary or even superior selectivity.[10][12]

dot graphdot { graph [Gsplines=true, Gnodesep=0.5, Granksep=1, Gsize="7.5,7.5", Gbgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption Comparison of HPLC and SFC attributes.

Alternative Techniques: GC and CE

Gas Chromatography (GC): Direct enantioseparation of piperazines by GC is generally not feasible due to their low volatility and polar nature. However, GC can be a powerful tool after derivatization.[13] By reacting the piperazine enantiomers with a chiral derivatizing agent to form diastereomers, or by using an achiral derivatizing agent to increase volatility followed by separation on a chiral GC column, excellent resolution can be achieved.[13][14][15] This approach is often coupled with mass spectrometry (GC-MS) for sensitive and selective detection.[16]

Capillary Electrophoresis (CE): CE offers a high-efficiency, low-sample-consumption alternative to liquid chromatography. For piperazine derivatives, particularly those that are charged, CE with a chiral selector added to the background electrolyte is highly effective.[17][18] Sulfated cyclodextrins are commonly used chiral selectors that have demonstrated successful separation of piperazine-based drugs like cetirizine.[17][18][19][20]

Performance Comparison: A Data-Driven Overview

The choice of chiral stationary phase is the most critical parameter in method development. Below is a comparison of commonly used CSPs for the separation of piperazine and structurally related chiral amines.

Chiral Stationary Phase (CSP)Principle SelectorTypical AnalytesKey AdvantagesConsiderations
Chiralpak® IA / Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)Broad range of aminesOften provides different selectivity to cellulose phases.[1][6] Immobilized version (IA) is robust.[6][7]Coated versions have solvent limitations.
Chiralcel® OD / Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Broad range of aminesWidely used, extensive application library. Good performance for many basic compounds.[1][21]Coated versions have solvent limitations.
Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate)Piperazine derivatives, other aminesUnique selectivity due to dichloro- substitution.[2][9] Excellent for developing new methods.[9]Immobilized only, may be less readily available than older phases.
Cyclodextrin-Based (e.g., Cyclobond) Derivatized β-CyclodextrinAmines, polar compoundsExcellent for reversed-phase and polar organic modes.[22] Forms inclusion complexes.[3]Selectivity can be highly dependent on the specific derivative.

Quantitative Performance Data for Piperidine Analogues on Immobilized CSPs

The following table, adapted from literature data on piperidine-2,6-dione analogues, illustrates the superior performance of the amylose-based Chiralpak IA over the cellulose-based Chiralpak IB for these structurally related compounds.[6][7]

CompoundMobile PhaseChiralpak IA (Resolution, Rs)Chiralpak IB (Resolution, Rs)
AminoglutethimideMTBE-THF (90:10)2.000.42
PhenglutarimideMTBE-THF (90:10)1.000.33
ThalidomideDichloromethane (100%)5.330.67

This data highlights the importance of screening different polysaccharide backbones (amylose vs. cellulose) during method development.

Experimental Protocols

A systematic approach to method development is crucial for achieving successful chiral separations.

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} caption Workflow for Chiral Method Development.

Protocol 1: Chiral HPLC Separation of Piperazin-2-ylmethanol

This protocol provides a robust starting point for the separation of piperazine derivatives on an immobilized polysaccharide CSP.[1]

  • Instrumentation:

    • HPLC system with a pump, autosampler, and column oven.

    • UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection: UV at 205 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of racemic piperazin-2-ylmethanol in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a working standard solution at 0.1 mg/mL by diluting the stock solution with the mobile phase.

    • Filter the working standard solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Identify the two enantiomer peaks and calculate the resolution (Rs). A resolution of >1.5 is considered baseline separation.

Protocol 2: Representative SFC Screening Method for a Novel Piperazine Derivative

This protocol outlines a generic screening approach for rapid method development using SFC.

  • Instrumentation:

    • SFC system with modifier pumps, backpressure regulator, and column switching capabilities.

    • UV-Vis or PDA detector; Mass Spectrometer (MS) for enhanced sensitivity and peak tracking.

  • Chromatographic Conditions:

    • Columns (for screening): Chiralpak® IA, Chiralpak® IB, Chiralpak® IC, Chiralcel® OD-H (150 x 4.6 mm, 3 or 5 µm)

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B (Modifier): Methanol with 0.2% Isopropylamine

    • Gradient: 5% to 40% B over 5 minutes, hold at 40% B for 1 minute.

    • Flow Rate: 3.0 mL/min

    • Backpressure: 120 bar

    • Column Temperature: 40 °C

    • Detection: UV at 220 nm or MS

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Dissolve the racemic piperazine derivative in methanol to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • Procedure:

    • Set up an automated sequence to inject the sample onto each of the screening columns using the defined gradient method.

    • Evaluate the resulting chromatograms for any degree of enantioseparation.

    • Select the column/modifier combination that shows the best selectivity for further optimization (isocratic conditions, modifier type, additives, temperature).

Conclusion and Recommendations

The successful chromatographic separation of piperazine enantiomers is a critical task in pharmaceutical development and quality control.

  • For robust, versatile method development, HPLC on immobilized polysaccharide-based CSPs, such as the Chiralpak IA, IB, and IC , remains the primary choice. The ability to finely tune the mobile phase with additives like DEA is crucial for achieving good peak shape and resolution for these basic compounds.

  • For high-throughput screening and "green" analytical chemistry, SFC offers undeniable advantages in speed and reduced solvent consumption, often providing comparable or superior separations to HPLC on the same stationary phases.

  • For specialized applications, CE provides a high-efficiency, low-consumption alternative for charged piperazine derivatives, while GC-MS offers high sensitivity for volatile derivatives.

Ultimately, the selection of the optimal technique requires a systematic screening approach. By understanding the underlying principles of chiral recognition and the relative strengths of each chromatographic platform, researchers can confidently develop and validate reliable methods for the enantioselective analysis of this vital class of pharmaceutical compounds.

References

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(11), 3335. [Link]

  • Hassanzadeh, P., & Shahraz, A. (2018). Application of Guanidine Hcl to Improve Enantioseparation of a Model Basic Drug, Cetirizine, By Capillary Electrophoresis Using Sulfated Β-Cyclodextrin. Pharmaceutical and Biomedical Research, 4(1), 47-55. [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013–1017. [Link]

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  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. [Link]

  • Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-acetylpiperazine-2-carboxylate proper disposal procedures

As a Senior Application Scientist, I have observed that the proper disposal of pharmaceutical intermediates is often treated as an afterthought in drug development workflows. However, handling compounds like Methyl 4-ace...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the proper disposal of pharmaceutical intermediates is often treated as an afterthought in drug development workflows. However, handling compounds like Methyl 4-acetylpiperazine-2-carboxylate (CAS: 1353945-27-3) requires a rigorous, scientifically grounded approach. This compound—a functionalized piperazine derivative widely used as a molecular building block—poses specific environmental and safety challenges.

Improper disposal not only violates federal regulations but can also lead to dangerous cross-reactions in the laboratory and the release of toxic byproducts into the environment. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this chemical.

Chemical Profiling & Mechanistic Causality

To safely dispose of a chemical, you must first understand its reactivity. Methyl 4-acetylpiperazine-2-carboxylate features a basic piperazine core, an acetyl group, and a methyl ester.

The Causality of Disposal: Because piperazine derivatives are biologically active and resist standard wastewater treatment degradation, they must never be disposed of via the sanitary sewer. Furthermore, the high nitrogen content in the piperazine ring means that uncontrolled combustion will release highly toxic nitrogen oxides (NOx) . Therefore, this compound mandates high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). Additionally, the methyl ester group is susceptible to hydrolysis if mixed with strong aqueous acids or bases, which can generate methanol and over-pressurize sealed waste containers.

Table 1: Physicochemical & Waste Profile Summary
ParameterSpecificationOperational Action / Causality
Chemical Name Methyl 4-acetylpiperazine-2-carboxylateMust be written in full on all waste labels (no abbreviations).
CAS Number 1353945-27-3Include on Environmental Health and Safety (EHS) manifests for regulatory tracking.
Molecular Formula C8H14N2O3High carbon/nitrogen ratio dictates thermal destruction to prevent NOx release.
Waste Classification Non-halogenated organic wasteSegregate strictly from halogenated solvents to prevent cross-reactivity and reduce disposal costs.
Incompatibilities Strong oxidizers, strong acidsKeep isolated to prevent exothermic reactions and ester hydrolysis.
Disposal Method High-Temperature IncinerationEnsures complete molecular destruction at a licensed TSDF.

Step-by-Step Disposal Protocol

Every protocol in your laboratory should function as a self-validating system. Follow these steps to ensure compliance with EPA guidelines under the Resource Conservation and Recovery Act (RCRA) .

Step 1: Point-of-Generation Segregation

  • Action: Collect Methyl 4-acetylpiperazine-2-carboxylate waste (whether as a solid powder or dissolved in non-halogenated solvents like ethyl acetate) in a designated, chemically compatible container, such as High-Density Polyethylene (HDPE) or amber glass.

  • Causality: Mixing incompatible chemicals is the leading cause of laboratory waste fires. Segregating this compound from strong oxidizers prevents spontaneous exothermic reactions .

  • Validation Check: Verify that the pH of the liquid waste stream is neutral (pH 6–8) before sealing the container. This confirms that no extreme acids/bases are present that could trigger ester hydrolysis and subsequent gas evolution.

Step 2: Containerization and Labeling

  • Action: Affix a hazardous waste label immediately upon adding the first drop or grain of waste. The label must explicitly state "Hazardous Waste" and list the full chemical name: Methyl 4-acetylpiperazine-2-carboxylate (Non-halogenated organic).

  • Causality: RCRA mandates that no abbreviations or chemical formulas be used on waste labels. This ensures emergency responders and EHS personnel can instantly identify the hazard profile without guessing .

  • Validation Check: Inspect the label for the accumulation start date. Ensure the cap is tightly sealed (not just resting on top) when not actively adding waste. A properly sealed container should not emit any chemical odor; if an amine-like odor is detected, the seal is compromised.

Step 3: Transfer to Satellite Accumulation Area (SAA)

  • Action: Store the sealed container in secondary containment within the laboratory's SAA, away from direct sunlight and heat sources.

  • Causality: Secondary containment captures any catastrophic container failure, preventing the piperazine derivative from contaminating the lab bench or floor and entering the local environment.

  • Validation Check: Ensure the SAA volume does not exceed the EPA limit of 55 gallons of hazardous waste.

Step 4: EHS Pickup and Final Disposal (TSDF)

  • Action: Submit a waste pickup request to your institution's EHS department before the container reaches 90% capacity.

  • Causality: EHS will lab-pack the waste and transport it to a licensed TSDF. Incineration at temperatures exceeding 1000°C is required to fully oxidize the nitrogen atoms into N₂ gas, safely neutralizing the compound .

  • Validation Check: Retain the hazardous waste manifest signed by the EHS technician for your laboratory's compliance auditing records.

Emergency Spill Response Plan

If Methyl 4-acetylpiperazine-2-carboxylate is spilled during handling:

  • Isolate the Area: Evacuate personnel not wearing proper PPE (nitrile gloves, safety goggles, lab coat).

  • Containment: Contain the spill using an inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials like sawdust, as organic esters can increase flammability.

  • Clean-up: Because piperazine derivatives can irritate the respiratory tract, avoid sweeping up dry powders, which creates inhalation hazards. Wet-wipe the area or use a HEPA-filtered vacuum.

  • Disposal of Debris: Place the absorbed spill material into a separate hazardous waste container, label it as "Spill Debris containing Methyl 4-acetylpiperazine-2-carboxylate," and request an immediate EHS pickup.

Operational Workflow Visualization

The following diagram maps the cradle-to-grave lifecycle of Methyl 4-acetylpiperazine-2-carboxylate waste, illustrating the critical transfer points from the lab bench to final destruction.

WasteDisposal Gen Waste Generation (Fume Hood / Bench) Seg Waste Segregation (Check Incompatibilities) Gen->Seg Identify Waste Stream SAA Satellite Accumulation (Labeling & Sec. Containment) Seg->SAA Containerize (HDPE/Glass) CAA Central Accumulation (EHS Facility Transfer) SAA->CAA EHS Pickup Request TSDF Final Disposal (High-Temp Incineration) CAA->TSDF Licensed Lab-Pack Transport

Figure 1: Cradle-to-grave laboratory waste disposal workflow for organic intermediates.

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperazine." Available at: [Link]

  • Environmental Marketing Services. "Laboratory Chemical Disposal." Available at: [Link]

  • Hazardous Waste Experts. "Lab Pack Disposal 104: Should Your University Opt-In To Subpart K?" Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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